molecular formula C110H175N31O27S2 B570688 PEPTIDE F9 CAS No. 117609-40-2

PEPTIDE F9

Cat. No.: B570688
CAS No.: 117609-40-2
M. Wt: 2427.92
InChI Key: HEQUMMZYKCANDX-UXUBFTNCSA-N
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Description

Peptide F9 (CAS 117609-40-2) is a biologically active peptide derived from the heparin-binding domain in the B1 chain of laminin. Its primary research application is in the study of cell adhesion and migration processes. The peptide operates by a dual mechanism: it binds to heparin and promotes cell adhesion, while simultaneously inhibiting the migration towards, and adhesion of, metastatic fibrosarcoma cells to laminin . This makes it a valuable tool for oncological research, particularly in investigating the pathways of cancer metastasis. The peptide has the amino acid sequence RYVVLPRPVCFEKGMNYTVR and a molecular weight of 2427.9 g/mol. Its chemical formula is C110H175N31O27S2 . For laboratory use, it is recommended to solubilize this compound in water to a concentration of up to 2 mg/ml and to store the product desiccated at -20°C . It is crucial for researchers to be aware that the quality of synthetic peptides can vary between suppliers. Independent quality control studies have demonstrated significant discrepancies between supplier-stated purity and actual results, which can have serious consequences for experimental outcomes . This product is intended for laboratory research purposes only and is not approved for use in humans or animals.

Properties

CAS No.

117609-40-2

Molecular Formula

C110H175N31O27S2

Molecular Weight

2427.92

InChI

InChI=1S/C110H175N31O27S2/c1-56(2)49-77(133-101(161)86(59(7)8)137-103(163)87(60(9)10)135-95(155)74(51-63-31-35-65(143)36-32-63)129-89(149)67(112)25-18-43-120-108(114)115)106(166)141-47-21-29-79(141)98(158)127-71(27-19-44-121-109(116)117)105(165)140-46-22-30-80(140)99(159)136-84(57(3)4)102(162)134-78(55-169)97(157)131-73(50-62-23-14-13-15-24-62)93(153)126-69(39-40-83(147)148)91(151)125-68(26-16-17-42-111)90(150)123-54-82(146)124-70(41-48-170-12)92(152)132-76(53-81(113)145)94(154)130-75(52-64-33-37-66(144)38-34-64)96(156)139-88(61(11)142)104(164)138-85(58(5)6)100(160)128-72(107(167)168)28-20-45-122-110(118)119/h13-15,23-24,31-38,56-61,67-80,84-88,142-144,169H,16-22,25-30,39-55,111-112H2,1-12H3,(H2,113,145)(H,123,150)(H,124,146)(H,125,151)(H,126,153)(H,127,158)(H,128,160)(H,129,149)(H,130,154)(H,131,157)(H,132,152)(H,133,161)(H,134,162)(H,135,155)(H,136,159)(H,137,163)(H,138,164)(H,139,156)(H,147,148)(H,167,168)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t61-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+,85+,86+,87+,88+/m1/s1

InChI Key

HEQUMMZYKCANDX-UXUBFTNCSA-N

SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

Laminin Derived Peptide F9: Biological Function and Molecular Mechanisms

Discovery and Origin of Laminin-Derived Peptide F9

This compound is a synthetic peptide whose origins are rooted in the study of laminin (B1169045), a major protein component of the basement membrane. nih.gov Its discovery was the result of research aimed at identifying specific functional domains within the complex structure of the laminin molecule.

This compound is derived from the B1 chain of laminin, one of the three polypeptide chains (A, B1, and B2) that form the characteristic cross-shaped laminin glycoprotein. nih.govnih.gov Specifically, it originates from the inner globular domain of the B1 chain's lateral short arm. nih.govnih.gov The synthesis of this compound was guided by the amino acid sequence of the laminin B1 chain, with researchers focusing on regions with a high density of positively charged amino acids like lysine (B10760008) and arginine, which are often indicative of heparin-binding sites. nih.govnih.gov

A key characteristic of this compound is its function as a heparin-binding domain. nih.govnih.govrndsystems.com Initial studies demonstrated that this peptide could specifically bind to heparin, a highly sulfated glycosaminoglycan. nih.govnih.gov This interaction was confirmed through solid-phase binding assays, where the peptide was immobilized, and its binding to labeled heparin was measured. nih.govnih.gov The identification of this heparin-binding activity was a significant step in understanding the molecular interactions of the laminin B1 chain. nih.govnih.gov

The full sequence of this compound is composed of 20 amino acids: RYVVLPRPVCFEKGMNYTVR. nih.govnih.gov This sequence corresponds to residues 641-660 of the laminin B1 chain. nih.gov Further research has pinpointed a shorter, seven-amino-acid sequence within F9, RYVVLPR, as being essential for its cell adhesion-promoting activities. nih.gov The table below provides a summary of these sequences.

Peptide NameFull SequenceActive Core Sequence
This compoundRYVVLPRPVCFEKGMNYTVRRYVVLPR

Interactions with Heparin and Extracellular Matrix Components

The biological functions of this compound are closely linked to its ability to interact with heparin and, by extension, other components of the extracellular matrix, particularly glycosaminoglycans (GAGs).

The interaction between this compound and heparin has been shown to be specific. nih.govnih.gov In competitive binding assays, the binding of radiolabeled heparin to this compound was significantly inhibited by the presence of unlabeled heparin. nih.govnih.gov In contrast, other glycosaminoglycans, such as dermatan sulfate (B86663) and dextran (B179266) sulfate, were much less effective at competing for this binding, indicating a preferential interaction with heparin. nih.govnih.gov The modification of free amino groups on the peptide through acetylation was found to abolish its ability to inhibit the binding of heparin to laminin, further highlighting the importance of specific amino acid residues in this interaction. nih.govnih.gov

The binding of this compound to heparin suggests a role in modulating the broader interactions of cells with glycosaminoglycans in the extracellular matrix. GAGs are known to interact with a wide array of proteins to mediate various cellular processes. nih.gov The specific interaction of this compound with heparin indicates that it can influence cellular behaviors that are dependent on heparin or heparan sulfate proteoglycans. nih.govnih.gov For instance, the ability of soluble this compound to inhibit the adhesion of certain cells to laminin-coated surfaces suggests that it can compete for binding sites on either the cell surface or the laminin molecule that are involved in these GAG-mediated interactions. nih.govnih.gov

Cellular Adhesion Modulation by this compound

Promotion of Cell Adhesion Mechanisms

This compound has demonstrated the ability to promote the adhesion of a variety of cell types. nih.gov Research has shown that this peptide facilitates the attachment and spreading of cells, a critical process in tissue organization and function. The cell adhesion-promoting activity of this compound has been observed in several cell lines, including melanoma, fibrosarcoma, glioma, and pheochromocytoma cells, as well as in aortic endothelial cells. nih.gov

The mechanism of this enhanced adhesion is attributed to a specific sequence within the peptide, RYVVLPR, which has been identified as essential for its cell adhesion-promoting activity. This sequence is located at the amino terminus of the parent this compound. nih.gov

Cell Lines Exhibiting Enhanced Adhesion in the Presence of this compound
Cell TypeObserved Effect
MelanomaPromotion of cell adhesion
FibrosarcomaPromotion of cell adhesion
GliomaPromotion of cell adhesion
PheochromocytomaPromotion of cell adhesion
Aortic Endothelial CellsPromotion of cell adhesion

Involvement in Epithelial Cell Polarization

The parent protein of this compound, laminin, plays a crucial role in the organization and polarization of epithelial cells. nih.gov Endogenous laminin is essential for the formation and maturation of the outer epithelial layer of endoderm cells. nih.gov The interaction between laminin and cellular receptors, such as integrins, is a key step in establishing the apical-basal polarity of epithelial cells. nih.gov While direct studies specifically detailing the role of this compound in epithelial cell polarization are limited in the current body of research, its origin from a critical domain of the laminin B1 chain suggests a potential contribution to this process. Given that this compound promotes cell adhesion, a fundamental step for the establishment of epithelial cell polarity, it is plausible that it may play a role in initiating or stabilizing the cellular organization required for polarization. However, further research is needed to elucidate the precise mechanisms of this compound's involvement in this complex cellular process.

Inhibition of Metastatic Processes

Suppression of Metastatic Fibrosarcoma Cell Adhesion

This compound has been shown to inhibit the adhesion of metastatic fibrosarcoma cells to laminin. nih.gov This inhibitory effect is significant as the adhesion of cancer cells to the extracellular matrix is a critical step in the metastatic cascade. By competing with laminin for binding to cancer cells, soluble this compound can effectively reduce the attachment of these malignant cells, thereby potentially hindering their ability to establish secondary tumors. nih.gov

Attenuation of Cell Migration Towards Laminin

In addition to inhibiting adhesion, this compound also attenuates the migration of certain cancer cells towards laminin. nih.gov Specifically, studies have demonstrated that exogenous soluble this compound can inhibit the migration of metastatic murine fibrosarcoma cells in Boyden microchemotaxis chambers. nih.gov While the peptide itself does not act as a chemoattractant, its presence interferes with the migratory response of these cells towards a laminin gradient. nih.gov This suggests that this compound can disrupt the signaling pathways that guide cancer cell movement towards laminin-rich environments.

Research Methodologies for Characterization

The biological functions and structural properties of this compound have been investigated using a variety of research methodologies.

Cell Adhesion and Migration Assays:

Cell Adhesion Assays: To determine the cell adhesion-promoting properties of this compound, surfaces are coated with the peptide, and the attachment and spreading of various cell lines are observed and quantified over time. nih.gov

Boyden Microchemotaxis Chambers: This method is used to assess the effect of this compound on cell migration. The ability of cells to migrate through a porous membrane towards a chemoattractant (laminin) in the presence or absence of soluble this compound is measured. nih.gov

Biochemical and Biophysical Techniques:

Solid-Phase Binding Assays: These assays are utilized to study the interaction of this compound with other molecules, such as heparin. The peptide is immobilized on a solid support, and its binding to the molecule of interest is quantified. nih.gov

¹H NMR (Proton Nuclear Magnetic Resonance) and Circular Dichroism (CD) Spectroscopy: These spectroscopic techniques are employed to analyze the secondary structure of this compound in solution. nih.gov

Key Research Findings for this compound
Biological ActivityKey FindingMethodology
Cell AdhesionPromotes adhesion of various cell types including melanoma and fibrosarcoma. nih.govCell Adhesion Assays
Metastasis InhibitionInhibits adhesion and migration of metastatic fibrosarcoma cells towards laminin. nih.govCell Adhesion Assays, Boyden Microchemotaxis Chambers
Heparin BindingBinds to heparin, a glycosaminoglycan. nih.govSolid-Phase Binding Assays

Solid-Phase Binding Assays

Solid-phase binding assays have been instrumental in characterizing the direct binding interactions of this compound with other molecules. In these assays, this compound is immobilized on a solid support, such as nitrocellulose or polystyrene, to test its ability to bind to molecules in solution. nih.govnih.gov

Initial studies using this methodology demonstrated that this compound specifically binds to heparin. nih.govnih.gov This interaction is significant as it suggests that cell surface-associated heparin-like molecules, such as heparan sulfate proteoglycans, may act as receptors for this laminin domain. aacrjournals.org The binding is not solely based on ionic interactions, as other peptides with higher charge densities did not exhibit the same heparin-binding capacity. aacrjournals.org Further research has indicated that the lysine and asparagine residues within the F9 sequence are likely involved in heparin binding. nih.gov

Assay Component Description Finding
Immobilized LigandThis compound-
Solid SupportNitrocellulose or PolystyreneThis compound can be effectively immobilized for binding studies.
Soluble LigandHeparinThis compound demonstrates specific binding to heparin.
RationaleTo determine direct binding partners of this compound.The assay confirmed a direct and specific interaction between this compound and heparin. nih.gov

Competition Assays with Radiolabeled Ligands

Competition assays using radiolabeled ligands have been employed to further investigate the specificity of the this compound-heparin interaction. These experiments typically involve a radiolabeled ligand, such as [3H]heparin, and the assessment of how unlabeled molecules compete for binding to this compound or laminin. nih.govnih.gov

In such assays, the binding of [3H]heparin to immobilized this compound was significantly reduced in the presence of unlabeled heparin. nih.govnih.gov This indicates a direct competition for the same binding site. The specificity of this interaction was highlighted by the fact that other glycosaminoglycans, like dextran sulfate and dermatan sulfate, did not effectively compete for this binding. nih.govnih.gov

Furthermore, the functional importance of the amino groups on this compound for this interaction was demonstrated through chemical modification. When the free amino groups of this compound were acetylated, the peptide lost its ability to inhibit the binding of [3H]heparin to laminin coated on polystyrene surfaces. nih.govnih.gov This suggests that these amino groups are critical for the peptide's heparin-binding activity. nih.gov

Assay Type Radiolabeled Ligand Competitors Key Finding
Indirect Competition Assay[3H]heparinUnlabeled HeparinUnlabeled heparin effectively inhibits the binding of [3H]heparin to this compound, confirming specific interaction. nih.gov
Indirect Competition Assay[3H]heparinDextran Sulfate, Dermatan SulfateThese glycosaminoglycans do not significantly inhibit [3H]heparin binding, demonstrating the specificity of the F9-heparin interaction. nih.gov
Inhibition Assay[3H]heparin (binding to Laminin)Acetylated this compoundChemical modification of amino groups on this compound abolishes its ability to compete for heparin binding, indicating their importance in the interaction. nih.gov

Cell Adhesion Assays

This compound has been shown to be a potent promoter of cell adhesion for a variety of cell types. nih.govrndsystems.com Cell adhesion assays, where surfaces are coated with this compound, have demonstrated its ability to support the attachment and spreading of cells in a concentration-dependent manner. nih.gov

Research has shown that this compound promotes the adhesion of several cell lines, including melanoma, fibrosarcoma, glioma, and pheochromocytoma cells, as well as normal cells like bovine aortic endothelial cells and human keratinocytes. nih.govaacrjournals.orgutoronto.ca For metastatic murine fibrosarcoma cells, this compound was identified as a major cell adhesion-promoting domain on the intact laminin molecule. nih.gov Subsequent studies have pinpointed the sequence RYVVLPR at the amino terminus of this compound as being essential for this cell adhesion-promoting activity. nih.gov

In addition to promoting cell attachment when immobilized, soluble this compound can act as an inhibitor of cell adhesion to laminin. When present in the solution, this compound was found to inhibit the adhesion of melanoma cells and metastatic fibrosarcoma cells to laminin-coated substrates. nih.govaacrjournals.org This inhibitory effect further underscores the peptide's role in mediating cell-laminin interactions. aacrjournals.org

Cell Line Effect of Immobilized this compound Effect of Soluble this compound
Murine Melanoma CellsPromotes AdhesionInhibits adhesion to laminin. aacrjournals.org
Murine Fibrosarcoma (UV-2237-MM)Promotes Adhesion and Spreading. nih.govInhibits adhesion and migration towards laminin. nih.gov
Rat Glioma CellsPromotes Adhesion. aacrjournals.orgNot Reported
Rat Pheochromocytoma CellsPromotes Adhesion. aacrjournals.orgNot Reported
Bovine Aortic Endothelial CellsPromotes Adhesion. aacrjournals.orgNot Reported
Human KeratinocytesPromotes Adhesion. utoronto.caInhibits adhesion to laminin. utoronto.ca

Self Assembling Peptide F9: Design, Supramolecular Structures, and Research Applications

Peptide Sequence Design and Self-Assembly Mechanisms

The design of Peptide F9 (FEFKFEFKK) is based on principles that promote self-assembly into ordered structures. Its sequence dictates its behavior and the types of interactions that drive the formation of higher-order assemblies.

β-Sheet Forming Peptide Design (e.g., FEFKFEFKK)

This compound (FEFKFEFKK) is specifically designed as a beta-sheet forming peptide. acs.orgnih.goveurpepsoc.comnih.govfrontiersin.orgnih.govuclan.ac.ukresearchgate.netresearchgate.net This design often involves the alternation of amino acid residues with contrasting properties, such as hydrophilic and hydrophobic residues. eurpepsoc.comnih.govuclan.ac.uk In the case of FEFKFEFKK, phenylalanine (F) contributes hydrophobic character, while glutamic acid (E) and lysine (B10760008) (K) provide hydrophilic and charged characteristics. This patterned arrangement facilitates the self-assembly process, leading to the formation of structures rich in beta-sheet secondary structure. acs.orgnih.gov This specific design allows the peptide to self-assemble into antiparallel beta-sheet fibrils. nih.gov

Hydrophobic and Electrostatic Interactions in Self-Assembly

The self-assembly of this compound is driven by a combination of noncovalent interactions. Hydrophobic interactions play a crucial role, particularly for peptides containing hydrophobic residues like phenylalanine in F9. researchgate.net These interactions contribute to the clustering of hydrophobic parts of the peptides, minimizing their contact with the aqueous environment. In addition to hydrophobic forces, electrostatic interactions are key drivers in the self-assembly process. researchgate.netresearchgate.net The charged residues, glutamic acid (negatively charged) and lysine (positively charged) in F9, participate in electrostatic attractions and repulsions that influence how the peptides arrange themselves. researchgate.net The complex self-assembly involves a collaboration of various weak intermolecular forces, including hydrogen bonding, van der Waals forces, π-π interactions (contributed by the aromatic rings of phenylalanine), hydrophobic forces, and electrostatic interactions. researchgate.netresearchgate.net Electrostatic interactions, in particular, are critical in controlling the self-assembly and the lateral association of the beta-sheet structures, influenced by the charge distribution and ionic complementarity within the peptide sequence. researchgate.net

Influence of Molecular Structure and Composition on Assembly

The self-assembly of this compound is influenced by both intrinsic factors related to the peptide itself and extrinsic factors from the surrounding environment. Intrinsic factors include the specific peptide sequence and its concentration. frontiersin.org Extrinsic factors, such as pH, temperature, and salt concentration, also significantly impact the assembly process. frontiersin.org The charge carried by the peptide, which is dependent on the media pH, directly affects its self-assembly and gelation behavior. researchgate.net Different pH conditions can lead to variations in fiber morphology, transitioning from rigid to twisted structures, which in turn affects the mechanical properties of the resulting hydrogels. researchgate.net The lateral association of the peptide fibers is controlled by the peptide's charge modulus. A decrease in the charge modulus reduces electrostatic repulsion between fibers, promoting lateral association due to the intrinsic hydrophobicity and resulting in the formation of stronger gels. researchgate.net Furthermore, modifications to the peptide's molecular structure, such as functionalization through the hydrophobic face, can alter the self-assembly. For instance, replacing a phenylalanine residue can lead to a partial loss of the extended beta-sheet conformation and a change in fiber morphology from straight to kinked, which reduces the ability of the fibers to associate and bundle. acs.orgnih.govresearchgate.net

Hydrogel Formation and Structural Characterization

A key characteristic of this compound is its ability to form hydrogels under specific conditions. This process involves the hierarchical organization of the self-assembled peptide structures.

Critical Gelation Concentration (CGC) Determination

Hydrogel formation by this compound is dependent on reaching a critical gelation concentration (CGC). acs.orgnih.govnih.govuclan.ac.uk Above this concentration, the self-assembled peptide fibers begin to entangle and associate, forming a three-dimensional network capable of trapping large amounts of water, thus creating a hydrogel. acs.orgnih.govnih.govuclan.ac.uk The CGC is a crucial parameter defining the transition from a solution to a gel state. nih.govnih.govuclan.ac.uk Gelation occurs under appropriate environmental conditions, with pH being a significant factor affecting the gelation window. frontiersin.org Studies have shown that this compound forms stable hydrogels at pH 5.5. acs.orgnih.govnih.govuclan.ac.ukresearchgate.net Specific concentrations reported for hydrogel formation in research include 30 mM acs.orgnih.gov and concentrations ranging from 20 to 30 mg/ml. frontiersin.org Hydrogel formation has also been observed at a concentration of 0.01 M, which is above the CGC, for applications like subcutaneous injection. nih.govuclan.ac.uk

Formation of Fibrillar Networks

The self-assembly of this compound leads to the formation of stable, beta-sheet-rich fibers. acs.orgnih.govnih.gov These individual peptide molecules assemble into antiparallel beta-sheet fibrils. nih.gov As the peptide concentration increases above the CGC, these discrete fibers interact, entangle, and associate to form a continuous, three-dimensional fibrillar network. acs.orgnih.govnih.govuclan.ac.uk This network is responsible for the structural integrity of the hydrogel, effectively immobilizing the aqueous phase. acs.orgnih.govnih.govuclan.ac.uk Research indicates that under suitable conditions, such as pH 5.5, F9 samples consistently form extended fibrillar networks. acs.orgnih.gov The specific topology of this fibrillar network can be influenced and controlled by the design of the individual peptide monomers, which dictates the nature of the fiber-fiber interactions. eurpepsoc.com The resulting fibrillar architecture is important as it can serve as a template for processes like tissue ingrowth and cell proliferation in research applications. researchgate.net The mechanical properties of the hydrogel are directly influenced by the characteristics of these fibers, including their length, quantity, and the nature of their interactions within the network. researchgate.net

Spectroscopic Analysis of Secondary Structures (e.g., β-sheet conformation via FTIR-ATR)

Spectroscopic techniques, such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Circular Dichroism (CD), are employed to investigate the secondary structure adopted by this compound during self-assembly. ATR-FTIR spectroscopy of pure F9 hydrogels typically reveals two strong absorption peaks at approximately 1624 cm⁻¹ and 1524 cm⁻¹. acs.orgnih.gov These peaks are characteristic of an extended β-sheet conformation, confirming the adoption of this structure by the peptide. acs.orgnih.govacs.org The presence of these specific peaks indicates the formation of stable β-sheet structures within the self-assembled network. acs.orgnih.gov

Microstructural Analysis of Fibers and Networks

The microstructural characteristics of this compound fibers and the networks they form are commonly analyzed using techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM). TEM images of pure F9 samples show thin, relatively straight fibers that tend to associate along their length, forming thicker bundles. acs.orgnih.gov The thinnest observed fibers typically have a width of approximately 3–4 nm, which aligns with the expected dimensions for a peptide adopting an extended β-sheet conformation. acs.orgnih.gov Fiber bundle sizes can vary, ranging from approximately 5 to 20 nm. acs.orgnih.gov TEM is a valuable tool for visualizing the fibrous structure and network architecture within the hydrogel, allowing for the determination of the size and morphology of the self-assembled nanostructures. rsc.org

Biomaterial Research Applications

This compound hydrogels are explored for various biomaterial research applications due to their self-assembling nature and ability to form stable scaffolds.

Three-Dimensional (3D) Scaffolds for Cell Culture

Peptide hydrogels, including those formed by F9, are considered ideal matrices for 3D cell culture. cellgs.com They provide a 3D environment that allows cells to grow and interact with their surroundings in a manner more physiologically relevant than traditional 2D cultures. cellgs.com Self-assembling peptides like F9 form nanofiber structures that can mimic the extracellular matrix, providing structural support for encapsulated cells. cellgs.complos.orgnih.gov These hydrogels have been shown to be suitable for the culture of various cell types, including nucleus pulposus, osteoblasts, chondrocytes, and mesenchymal stem cells. nih.gov Their low immunogenicity and excellent biocompatibility make them attractive for applications in tissue regeneration and injectable cell therapy. nih.gov

Suitability for 3D Bioprinting of Volumetric Scaffolds

The rheological properties of this compound hydrogels make them suitable for extrusion-based 3D bioprinting, a technology used to fabricate well-defined 3D scaffolds. nih.govresearchgate.net The ability to extrude a wide variety of materials and directly deposit living cells with high concentration and viability are advantages of this technique. researchgate.net this compound hydrogels have been successfully used in 3D bioprinting to create volumetric scaffolds, including complex structures. nih.govresearchgate.net

Rheological Properties for Bioprinting Parameters

The rheological behavior of this compound hydrogels is crucial for determining appropriate bioprinting parameters. F9 hydrogels exhibit shear-thinning behavior, meaning their viscosity decreases under increasing shear stress. nih.govfrontiersin.org This property is advantageous for extrusion-based bioprinting as it allows the hydrogel to flow through the printing nozzle under pressure and then rapidly recover its structure and stiffness after deposition, maintaining the printed shape. frontiersin.org Rheological analysis, including oscillatory rheometry, is used to evaluate properties like storage modulus (G') and loss modulus (G''). acs.orgfrontiersin.orgacs.org F9 hydrogels typically show solid-like behavior with G' significantly higher than G'' across a range of shear strains and frequencies. frontiersin.org The shear-thinning behavior of F9 hydrogels is independent of peptide concentration and pH within tested ranges. frontiersin.org Finite element simulations, utilizing rheological data such as flow consistency factor (K) and flow behavior index (n), can be carried out to predict printability and scaffold mechanical stability over time. nih.govfrontiersin.org

In Vivo Characterization and Biodistribution Research

In vivo studies have been conducted to evaluate the behavior and biodistribution of this compound, particularly in the context of its hydrogel form. Radiolabeled F9, such as 18F-labelled F9, has been used in Positron Emission Tomography (PET) studies in healthy mice to assess its pharmacokinetics and biodistribution. acs.orgnih.govresearchgate.net Studies have shown that when administered subcutaneously as a hydrogel, the radiolabelled peptide is gradually eluted as the hydrogel degrades. nih.gov The primary route of elimination for the labelled F9 monomer, both after administration as a solution and a hydrogel, is renal excretion. nih.gov Uptake in the kidneys and bladder is observed, indicating renal clearance. nih.govresearchgate.net Liver uptake is generally lower than kidney and bladder uptake. nih.govresearchgate.net These studies suggest that the in vivo biodistribution of F9 is not significantly altered by its gel form and that it exhibits behavior typical of small natural peptides, with a favorable biological half-life for the hydrogel form. nih.gov

Analysis TypeTechnique(s)Key Findings
Secondary Structure AnalysisFTIR-ATR, CDAdoption of extended β-sheet conformation (peaks at ~1624 and 1524 cm⁻¹). acs.orgnih.govacs.org
Microstructural AnalysisTEM, AFM, SEMFormation of thin fibers (~3-4 nm) that bundle (5-20 nm). acs.orgnih.govrsc.org
Rheological PropertiesOscillatory RheometryShear-thinning behavior, G' > G''. nih.govfrontiersin.orgacs.org
In Vivo BiodistributionPETRenal excretion is the major elimination route. nih.gov Gradual elution from hydrogel. nih.gov

Biodistribution of Radiolabeled Self-Assembling F9 (e.g., [18F]FPCA-F9)

The biodistribution of [18F]FPCA-F9 has been assessed following both intravenous (solution) and subcutaneous (hydrogel) administration in mice nih.govuclan.ac.ukeurpepsoc.com. When administered intravenously as a solution, [18F]FPCA-F9 demonstrated rapid distribution with prompt uptake in the bladder and subsequent rapid renal excretion nih.govuclan.ac.ukscite.ai. At 20 minutes post-injection, significant bladder uptake (53.4 ± 16.6 SUV) was observed nih.govuclan.ac.uk. Liver uptake remained consistently lower than kidney and bladder levels throughout the experiment nih.gov.

In contrast, when administered subcutaneously as a hydrogel (formed by co-assembly of [18F]FPCA-F9 monomer with unfunctionalised F9 peptide), the biodistribution profile differed significantly nih.goveurpepsoc.com. The hydrogel showed gradual disaggregation from the injection site, leading to a slower accumulation of labelled fragments in the bladder and consequently slower renal excretion nih.goveurpepsoc.comscite.ai. At 20 minutes post-injection, bladder accumulation was considerably lower (3.8 ± 0.4 SUV) compared to intravenous administration nih.govuclan.ac.ukresearchgate.net. This indicates a sustained release of the peptide from the hydrogel matrix as it physically degrades or disaggregates nih.goveurpepsoc.comscite.ai. The in vivo behavior of F9 was found to be typical of natural, small peptides, and its biodistribution was not significantly altered by its gel form nih.goveurpepsoc.com.

Here is a summary of the biodistribution data at 20 minutes post-injection:

Administration RouteOrganSUV (Mean ± SD)
Intravenous (Solution)Bladder53.4 ± 16.6
Intravenous (Solution)Kidney1.15 ± 0.2
Intravenous (Solution)Liver0.4 ± 0.1
Subcutaneous (Hydrogel)Bladder3.8 ± 0.4
Subcutaneous (Hydrogel)KidneyIncreasing
Subcutaneous (Hydrogel)LiverConsistent Low

Major Elimination Routes of Labeled Monomers

Preclinical results have confirmed that renal excretion is the major elimination route for labeled F9 monomer, regardless of whether it is administered as a solution or a hydrogel nih.govuclan.ac.uk. Small peptides are generally cleared rapidly by renal filtration via the glomerular filtration barrier scite.aiwikipedia.orgscirp.org. The rapid transport of F9 to the kidneys minimizes the time for interaction with circulating proteins in the plasma nih.gov.

Plasma Stability and Biological Half-Life

[18F]FPCA-F9 has demonstrated high plasma stability nih.govuclan.ac.ukeurpepsoc.comscite.airesearchgate.netuclan.ac.uk. Metabolite analysis showed that the labeled F9 monomers exhibit high stability in plasma nih.goveurpepsoc.com.

The biological half-life of the F9 hydrogel, monitored using FITC-F9 hydrogel following subcutaneous injection in mice, was estimated to be between 1 and 4 days (60 ± 3 over 96 hours) nih.govuclan.ac.ukresearchgate.netopenrepository.comresearchgate.net. This favorable biological half-life of the labeled F9 hydrogel is encouraging for its potential use as a targeted drug delivery vehicle and as a biomaterial eurpepsoc.com.

Effects of Gel Form on In Vivo Behavior

The in vivo characterization of F9, both as a gel and a solution, indicates that its behavior is typical of natural, small peptides and its biodistribution is not significantly altered by its gel form nih.goveurpepsoc.com. The gel form, however, significantly impacts the rate of elimination. When administered as a hydrogel, the gradual disaggregation from the injection site leads to a slower release of the peptide monomers, resulting in slower accumulation in the bladder and delayed renal excretion compared to the rapid clearance observed with the peptide administered as a solution nih.goveurpepsoc.comscite.ai. This controlled release profile from the hydrogel is a key advantage for sustained delivery applications.

Radiolabeling Methodologies for Imaging Studies

Radiolabeling of self-assembling peptides like F9 is crucial for non-invasive in vivo imaging studies, such as Positron Emission Tomography (PET), to assess their pharmacokinetics and biodistribution nih.govuclan.ac.ukresearchgate.net. Site-specific radiolabeling is often preferred to preserve the self-assembling and biological properties of the peptide nih.goveurpepsoc.com.

Site-Specific Radiolabeling (e.g., with 2-[18F]fluoro-3-pyridinecarboxaldehyde)

Site-specific radiolabeling of F9 has been achieved by functionalizing the N-terminal amine with an amino(oxy)-group, yielding (Aoa)F9 nih.goveurpepsoc.com. This functionalization allows for radiolabeling with the 18F-prosthetic group 2-[18F]fluoro-3-pyridinecarboxaldehyde ([18F]FPCA) via oxime bond formation nih.govuclan.ac.ukeurpepsoc.comscite.airesearchgate.netresearchgate.net. This method was selected to safeguard the beta-sheet forming and gel-forming capabilities of the peptide nih.goveurpepsoc.com. The radiosynthesis pathway involves the reaction of (Aoa)F9 with [18F]FPCA nih.gov. While the radiolabeling efficiency of (Aoa)F9 with [18F]FPCA is high, the radiochemical yields of [18F]FPCA-F9 can be affected by product loss during automated radiosynthesis nih.gov. Radiochemical purity of [18F]FPCA-F9 greater than 98% has been attained nih.gov.

Positron Emission Tomography (PET) for In Vivo Assessment

Positron Emission Tomography (PET) is a highly sensitive quantitative imaging modality that has been utilized to assess the in vivo behavior of radiolabeled F9 ([18F]FPCA-F9) in mice nih.govuclan.ac.ukresearchgate.net. PET studies allow for the non-invasive monitoring of the peptide's distribution, accumulation, and clearance over time nih.govnih.govrsc.org. By administering [18F]FPCA-F9, researchers can track the fate of the peptide monomer in the bloodstream following intravenous injection or the gradual elution and distribution of the peptide from a subcutaneously injected hydrogel nih.goveurpepsoc.com. Time-activity curves generated from PET data provide quantitative information on the concentration of the radiolabeled peptide in various organs and tissues over the duration of the experiment nih.gov. This provides crucial data for understanding the pharmacokinetics and biodistribution of F9 in different formulations nih.govnih.gov.

Factor Ix F9 Gene and Protein: Research on Associated Peptides and Domains

Structural and Functional Peptide Domains of Factor IX

The Factor IX protein is composed of a series of domains encoded by different exons of the F9 gene. nih.gov These domains include a signal peptide, a propeptide, a γ-carboxyglutamic acid (Gla) domain, two epidermal growth factor-like (EGF) domains, an activation peptide, and a C-terminal serine protease domain. nih.govepfl.ch Each of these domains plays a precise role in the synthesis, secretion, activation, and enzymatic function of Factor IX.

The synthesis of Factor IX begins with a 461-amino acid preproprotein which includes a 28-residue signal peptide at its N-terminus. nih.gov This short peptide sequence is essential for directing the nascent protein into the endoplasmic reticulum (ER), the entry point of the secretory pathway. nih.govnih.govwikipedia.org The signal peptide contains a hydrophobic core that is recognized by the signal recognition particle, facilitating the co-translational translocation of the polypeptide chain into the ER lumen. nih.govwikipedia.org

Once inside the ER, the signal peptide is cleaved off by a signal peptidase. proteopedia.orgnih.gov Mutations within the signal peptide can interfere with this process, leading to impaired protein secretion and, consequently, Factor IX deficiency and hemophilia B. nih.gov Research has shown that the efficiency of protein secretion can be influenced by the specific sequence of the signal peptide, with studies exploring the use of heterologous signal peptides to enhance the expression of recombinant Factor IX. nih.gov

The structure of the signal peptide is critical for its function and is generally characterized by three regions: a positively charged n-region, a central hydrophobic h-region, and a neutral but polar c-region that contains the cleavage site. acs.org

Table 1: Functional Characteristics of the Factor IX Signal Peptide

FeatureDescriptionReference
Length 28 amino acid residues nih.gov
Function Directs the nascent protein to the endoplasmic reticulum. nih.govnih.govwikipedia.org
Processing Cleaved by signal peptidase within the ER. proteopedia.orgnih.gov
Clinical Relevance Mutations can impair secretion, leading to hemophilia B. nih.gov

Following the signal peptide is an 18-residue propeptide. nih.gov This domain is critically important as it serves as the recognition site for the vitamin K-dependent enzyme, γ-glutamyl carboxylase (GGCX). proteopedia.orgnih.gov The binding of the propeptide to GGCX is a prerequisite for the post-translational modification of specific glutamic acid residues to γ-carboxyglutamic acid (Gla) in the adjacent Gla domain. nih.govnih.govuniversiteitleiden.nl This γ-carboxylation is essential for the biological activity of Factor IX. universiteitleiden.nl

After γ-carboxylation in the ER, the propeptide is cleaved from the protein by a protease, believed to be furin, to yield the mature Factor IX protein. nih.govashpublications.org The efficiency of this cleavage is crucial for producing a functional protein. Studies have shown that mutations near the cleavage site can impair propeptide removal, resulting in the secretion of pro-Factor IX, which has reduced activity. nih.gov Research on cleavage efficiency has identified that specific amino acid residues, particularly paired basic residues at the cleavage site, are important for efficient processing. nih.gov Overexpression of recombinant Factor IX can sometimes lead to suboptimal propeptide cleavage, which can be improved by co-expressing furin. ashpublications.org

Table 2: Key Research Findings on the Factor IX Propeptide

Research AreaKey FindingsReference
γ-Carboxylation The propeptide acts as a recognition site for γ-glutamyl carboxylase, directing the modification of glutamic acid residues. proteopedia.orgnih.govuniversiteitleiden.nl
Cleavage Efficiency Cleavage is performed by a furin-like protease; mutations at the cleavage site can inhibit processing. nih.govashpublications.org
Mutations Point mutations adjacent to the cleavage site can significantly decrease propeptide cleavage efficiency. nih.gov
Recombinant Expression Overexpression can lead to incomplete propeptide cleavage, which can be mitigated by furin co-expression. ashpublications.org

The N-terminus of the mature Factor IX protein contains the Gla domain, which spans approximately the first 40 residues. nih.gov This domain is characterized by the presence of 12 γ-carboxyglutamic acid (Gla) residues, which are formed by the post-translational modification of glutamic acid residues. nih.govproteopedia.org These Gla residues are essential for the function of Factor IX as they are high-affinity binding sites for calcium ions. nih.govnih.gov

The binding of calcium ions induces a conformational change in the Gla domain, which is necessary for its proper folding and for its interaction with negatively charged phospholipid membranes at the site of vascular injury. nih.govresearchgate.net This membrane-binding ability is a critical feature of all vitamin K-dependent coagulation factors and is indispensable for the assembly of the enzyme-cofactor complexes on the platelet surface. nih.govresearchgate.net The structure of the Gla domain, stabilized by calcium, includes an N-terminal loop and several short helices. proteopedia.org

Following the Gla domain, the Factor IX protein contains two tandem epidermal growth factor (EGF)-like domains, designated EGF1 (residues 47-83) and EGF2 (residues 88-125). nih.gov These domains are characterized by a specific pattern of disulfide bonds that provide them with considerable stability. nih.govwikipedia.org

The EGF1 domain contains a high-affinity calcium-binding site. nih.govembopress.org This calcium binding is important for the structural integrity of this domain. Research has demonstrated that the EGF1 domain is crucial for the activation of Factor IX by the Factor VIIa-tissue factor complex. nih.gov It also plays a role in the activation of Factor X by the Factor IXa-Factor VIIIa complex. nih.gov

The EGF domains also serve as important sites for protein-protein interactions. nih.gov They mediate the interaction of Factor IXa with its cofactor, Factor VIIIa, and with platelets. nih.govepfl.ch Specifically, biochemical and molecular modeling studies support a role for the EGF domains in binding to FVIIIa. nih.gov

Table 3: Functions of the EGF-like Domains of Factor IX

DomainResiduesKey FunctionsReference
EGF1 47-83Contains a high-affinity calcium binding site; required for activation by Factor VIIa/tissue factor complex; important for Factor X activation. nih.govembopress.orgnih.gov
EGF2 88-125Mediates binding to platelets and contributes to the assembly of the Factor X activating complex; contributes to binding FVIIIa. nih.govepfl.ch

In its inactive zymogen form, the serine protease domain of Factor IX is preceded by an activation peptide, which spans residues 145-180. nih.gov This 35-amino acid peptide is released during the activation of Factor IX to Factor IXa. nih.govnih.gov The activation process involves two proteolytic cleavages by either Factor XIa or the Factor VIIa-tissue factor complex. nih.govnih.gov

The first cleavage occurs at the Arg145-Ala146 bond, resulting in an inactive intermediate known as Factor IXα. nih.govashpublications.org The second cleavage occurs at the Arg180-Val181 bond, which leads to the formation of the active enzyme, Factor IXaβ, and the release of the activation peptide. proteopedia.orgnih.gov While cleavage at Arg180 is sufficient to generate some enzymatic activity, the second cleavage at Arg145 is required for full activity. nih.gov The activation peptide itself is heavily glycosylated and contains sites for sulfation and phosphorylation. nih.govresearchgate.net

The order and rate of these cleavages can differ depending on the activator. During activation by Factor XIa, the second cleavage appears to occur at least as rapidly as the first, resulting in little accumulation of the Factor IXα intermediate. ashpublications.org

The C-terminal portion of Factor IX (residues 181-415) comprises the serine protease (or catalytic) domain. nih.gov This domain shares significant structural and sequence homology with other serine proteases, such as trypsin. proteopedia.org Its primary function is to catalyze the cleavage of a specific peptide bond in its substrate, Factor X, to activate it to Factor Xa. nih.gov

The active site of the serine protease domain contains a catalytic triad (B1167595) of three amino acids: His221, Asp269, and Ser365 (chymotrypsin numbering: His57, Asp102, Ser195). nih.govproteopedia.org The activation of Factor IX by cleavage at Arg180-Val181 exposes a new N-terminus on the heavy chain, which allows for the formation of a salt bridge that is characteristic of active serine proteases and is necessary for the formation of a functional active site. proteopedia.orgnih.gov

The serine protease domain of Factor IXa also provides a binding surface for its cofactor, Factor VIIIa. nih.gov The formation of the tenase complex (Factor IXa, Factor VIIIa, calcium ions, and a phospholipid surface) dramatically increases the catalytic efficiency of Factor IXa in activating Factor X. nih.gov

EGF-F9 Domain: Signaling Pathways and Cellular Effects

The first epidermal growth factor (EGF) domain of Factor IX (EGF-F9) has been shown to play a role in cellular processes beyond blood coagulation, specifically in the attenuation of cell adhesion. nih.govnih.gov In vitro studies have demonstrated that activated Factor IX can weaken the adhesion of cells to the extracellular matrix (ECM), and this activity has been localized to the EGF-F9 domain. nih.gov

Treatment of cells with a recombinant EGF-F9 fragment resulted in a rapid decrease in cell adhesion to the ECM, observable within 10 minutes. nih.govnih.gov This effect was quantified by a 50% reduction in the cell adhesion area. nih.gov The process of de-adhesion induced by EGF-F9 appears to require the same activation process as that for the coagulation activity of Factor IX. nih.gov

The signaling pathway initiated by EGF-F9 involves the activation of caspase-3. nih.gov Inhibitors of caspase-3 were found to suppress the attenuation of cell adhesion caused by EGF-F9. nih.govnih.gov This suggests that the proteolytic activity of caspase-3 on adhesion molecules could be a contributing factor to the observed de-adhesion. nih.gov Furthermore, the EGF-F9 signaling pathway also involves the p38 mitogen-activated protein kinase (MAPK). nih.govnih.gov The attenuation of cell adhesion by EGF-F9 may have physiological relevance in processes such as wound healing, where it could enable the migration of cells into the wound site. nih.gov

Induction of Apoptosis Pathways

Research has demonstrated that specific domains of the Factor IX (FIX) protein can induce apoptosis, or programmed cell death. The first epidermal growth factor (EGF) domain of FIX, referred to as EGF-F9, has been identified as a key mediator of this effect. researchgate.net Studies have shown that activated FIX can weaken the adhesion of cells to the extracellular matrix (ECM) and trigger apoptosis, with this activity being localized to the EGF-F9 domain. researchgate.net The introduction of a recombinant EGF-F9 peptide to cells leads to an increase in the release of lactate (B86563) dehydrogenase (LDH), a marker of cell death, and a higher number of cells staining positive for annexin (B1180172) V, an early indicator of apoptosis. researchgate.net

The induction of apoptosis by EGF-F9 involves a complex signaling network that can engage both intrinsic and extrinsic pathways. researchgate.net The intrinsic pathway is often initiated by internal cellular stress, leading to changes in the mitochondrial membrane, while the extrinsic pathway is typically triggered by external signals through cell surface "death receptors". innov-research.comyoutube.com Cell detachment from the ECM, a process influenced by EGF-F9, can promote the expression of Fas Ligand (FasL), activating the extrinsic apoptotic pathway. researchgate.net Ultimately, both pathways converge on the activation of effector caspases, which execute the final stages of cell death. researchgate.netinnov-research.com

Involvement of Caspase-3 Activation

The activation of caspase-3, a key executioner caspase in the apoptotic cascade, is a critical event in the cell death process induced by the EGF-F9 peptide. researchgate.netbiorxiv.org Research indicates that treatment with recombinant EGF-F9 leads to a rapid and significant increase in activated caspase-3 within minutes. researchgate.net This activation is a central component of the apoptotic pathway triggered by the peptide. researchgate.net

The importance of caspase-3 is highlighted by experiments using specific inhibitors. The application of caspase-3 inhibitors was found to significantly suppress the apoptosis induced by EGF-F9. researchgate.netnih.gov For instance, these inhibitors reduced the release of LDH and decreased the number of annexin V-positive cells following EGF-F9 treatment. researchgate.net This demonstrates that the apoptotic activity of EGF-F9 is, at least in part, dependent on the function of caspase-3. researchgate.net Once activated, caspase-3 is responsible for cleaving a wide array of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. researchgate.netnih.gov

Table 1: Effect of Caspase-3 Inhibitors on EGF-F9 Induced Apoptosis
Experimental ConditionMeasured OutcomeResult of Caspase-3 InhibitionReference
EGF-F9 TreatmentLDH Release (Cell Death Marker)Significantly suppressed by 31-42% researchgate.net
EGF-F9 TreatmentAnnexin V Staining (Apoptosis Marker)Significantly decreased by 57% researchgate.net
EGF-F9 TreatmentCell De-adhesionSuppressed nih.gov
EGF-F9 Treatmentp38 MAPK PhosphorylationSuppressed nih.gov

Role of p38 MAPK Signaling

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is another crucial component in the apoptotic process initiated by the EGF-F9 peptide. researchgate.net The p38 MAPK pathway is known to be activated by cellular stress and plays a role in regulating apoptosis. labcorp.comnih.gov In the context of EGF-F9, the activation of p38 MAPK is intricately linked with the activation of caspase-3. researchgate.net

Studies have revealed that the phosphorylation and activation of p38 MAPK occur downstream of caspase-3 activation in the EGF-F9 signaling cascade. researchgate.net The use of caspase-3 inhibitors prevents the EGF-F9-induced phosphorylation of p38 MAPK. nih.gov This indicates that caspase-3 is essential for activating this specific signaling pathway in response to the EGF-F9 peptide. researchgate.net The activation of p38 MAPK can, in turn, contribute to the apoptotic process by influencing the activity of other pro-apoptotic proteins, such as Bax, and enhancing the cell's susceptibility to anoikis (apoptosis due to loss of cell adhesion). researchgate.net

Interactions of F9-Related Peptides with Cellular Components

Interaction with Octamer-Binding Proteins (e.g., in FGF-4 enhancer activity in F9 cells)

In the context of F9 embryonal carcinoma (EC) cells, a distinct biological system from the coagulation cascade, specific interactions involving octamer-binding proteins are crucial for gene regulation. The expression of Fibroblast Growth Factor 4 (FGF-4), a key signaling molecule in embryonic development, is controlled by an enhancer element that requires the synergistic action of octamer-binding proteins and Sox (SRY-box) family transcription factors.

The octamer-binding transcription factors, such as Oct-3/4 (also known as POU5F1), are characterized by their ability to bind to a specific DNA sequence known as the octamer motif. In F9 EC cells, the transcriptional activation of the FGF-4 gene depends on a cooperative interaction between an octamer-binding protein and the transcription factor Sox2. These two proteins bind to adjacent sites on the FGF-4 enhancer, forming a ternary complex on the DNA. While the ubiquitous Oct-1 protein can also form a complex with Sox2 on the enhancer, only the complex containing the embryonic-specific Oct-3/4 is able to strongly promote transcriptional activation. This specific interaction highlights a mechanism for selective gene activation during embryogenesis.

Table 2: Key Proteins in FGF-4 Enhancer Activity in F9 Cells
ProteinFamily/TypeFunction in FGF-4 RegulationReference
Oct-3/4POU Domain Transcription FactorBinds to the octamer motif in the FGF-4 enhancer; works synergistically with Sox2 to activate transcription.
Sox2Sox (SRY-box) Transcription FactorBinds adjacent to Oct-3/4 on the FGF-4 enhancer; essential for the synergistic activation of the gene.
FGF-4Fibroblast Growth FactorThe target gene, a signaling molecule crucial for embryonic development.

Research on F9-Blocking Peptides in Immunoassay Development

In the field of hemostasis, research has focused on developing tools to study and characterize inhibitory antibodies against Factor IX, which can arise in patients with Hemophilia B. Synthetic peptides that mimic specific epitopes (the parts of an antigen recognized by an antibody) of the Factor IX protein are utilized in this research. These peptides can be used in immunoassays to map the binding sites of inhibitor antibodies.

Furthermore, these "blocking" peptides have been investigated for their potential to neutralize Factor IX inhibitors. In neutralization assays, synthetic peptides corresponding to the main binding regions of inhibitor antibodies are introduced. The principle is that the peptide will bind to the inhibitor antibody, thereby blocking it from binding to and inactivating the functional Factor IX protein. Studies have successfully used peptides to achieve partial neutralization of purified anti-FIX antibodies. Research has also explored modifying these epitope peptides to enhance their antigenicity and neutralizing capacity, with the goal of developing more effective agents that can neutralize inhibitors at lower concentrations. This application of F9-related peptides is crucial for understanding the immune response in Hemophilia B and for developing potential therapeutic strategies.

PEGylation of Fab' Fragment (F9) of A5B7 for Targeted Delivery Research

PEGylation is a widely used biopharmaceutical technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein or peptide. acs.orgacs.org This process can improve the pharmacokinetic and pharmacodynamic properties of the therapeutic molecule, such as increasing its half-life in circulation, reducing its immunogenicity, and enhancing its stability. sabanciuniv.edu In the context of targeted drug delivery, PEGylation can be applied to antibody fragments, such as Fab' fragments, to create more effective therapeutic agents. acs.orgsabanciuniv.edu

Fab' fragments are derived from monoclonal antibodies and contain the antigen-binding site. sabanciuniv.edu They offer several advantages over full-length antibodies for targeted delivery, including better penetration into tissues due to their smaller size. sabanciuniv.edu However, their small size also leads to rapid clearance from the body. sabanciuniv.edu PEGylation can address this limitation by increasing the hydrodynamic size of the Fab' fragment, thereby prolonging its circulation time. uq.edu.au

The A5B7 antibody is a mouse monoclonal antibody that recognizes carcinoembryonic antigen (CEA), a protein that is overexpressed in various cancers, particularly colorectal cancer. creativebiolabs.netavivasysbio.commybiosource.com Research has explored the use of the A5B7 antibody and its fragments in the context of cancer therapy, including as a radioimmunotherapeutic agent. mybiosource.com A conjugate of the A5B7 monoclonal antibody with the chemotherapy drug cisplatin (B142131) has also been investigated. patsnap.com

While the available information indicates that the A5B7 antibody targets CEA, the provided outline suggests a connection to Factor IX ("F9"). Research into the PEGylation of an A5B7 Fab' fragment for targeted delivery in the context of Factor IX would be a novel application. Generally, such a strategy would involve conjugating a PEGylated A5B7 Fab' fragment to a therapeutic agent intended for a target where Factor IX is relevant. The A5B7 Fab' would act as the targeting moiety, directing the therapeutic agent to cells or tissues expressing CEA.

The process of PEGylating a Fab' fragment typically involves site-specific attachment of PEG chains to free cysteine residues in the hinge region of the fragment. acs.orgacs.org This ensures that the antigen-binding site remains unobstructed and fully functional. The PEGylated Fab' conjugate can then be linked to a variety of therapeutic payloads, such as small molecule drugs, toxins, or nanoparticles containing a therapeutic agent. sabanciuniv.edu

Table 2: Research Findings on PEGylation of Fab' Fragments for Targeted Delivery

Research Focus Key Findings
Prolonging Circulation Half-Life PEGylation significantly increases the in vivo half-life of Fab' fragments, overcoming a major limitation of their therapeutic use. sabanciuniv.eduuq.edu.au
Improving Stability The attachment of PEG chains can enhance the stability of Fab' fragments in the bloodstream. sabanciuniv.edu
Reducing Immunogenicity PEGylation can shield the Fab' fragment from the immune system, reducing the likelihood of an immune response. sabanciuniv.edu
Targeted Gene Delivery PEGylated polyethylenimine conjugated to a Fab' fragment has been shown to specifically target and transfect cancer cells expressing the corresponding antigen. acs.orgnih.gov
Maintaining Antigen Binding Site-specific PEGylation methods have been developed to ensure that the antigen-binding affinity and specificity of the Fab' fragment are preserved. uq.edu.au

In a hypothetical application related to Factor IX, one could envision a scenario where a PEGylated A5B7 Fab' fragment is used to deliver a Factor IX-related therapeutic to a CEA-expressing tumor. For instance, if a particular cancer is associated with thrombotic complications, this targeted approach could potentially deliver an anticoagulant that modulates Factor IX activity specifically at the tumor site. However, it is important to note that this is a speculative application based on the provided outline, as current research primarily focuses on A5B7 for targeting CEA in cancer therapy. creativebiolabs.netavivasysbio.commybiosource.com

Peptide F9 As a Bioactive Fraction in Hydrolysates

Sources and Enzymatic Hydrolysis Methods

Bioactive peptides, including fractions like F9, are typically inactive within the sequence of their parent proteins and are released through proteolysis, either during gastrointestinal digestion, microbial fermentation, or in vitro enzymatic hydrolysis. cabidigitallibrary.orgnih.gov Enzymatic hydrolysis is a common method for producing bioactive peptides, offering advantages such as high specificity. researchgate.net

Production from Various Protein Sources

Peptide F9, or fractions designated as F9 during purification processes, have been observed in hydrolysates from a variety of protein sources. These include microbial sources like Kluyveromyces marxianus, plant sources such as velvet bean (Mucuna pruriens), and even animal sources like human milk and shrimp protein.

Studies on Kluyveromyces marxianus protein hydrolysates have identified peptide fractions, including F9, exhibiting bioactivity. scienceopen.comresearchgate.net Specifically, one peptide fragment identified as VL-9 (Val-Leu-Ser-Thr-Ser-Phe-Pro-Pro-Lys) within the F9 fraction from K. marxianus hydrolysates showed notable bioactivities. researchgate.net

Velvet bean (Mucuna pruriens) has also been explored as a source of bioactive peptides. Hydrolysates from velvet bean protein have yielded fractions, including F9, with demonstrated ACE-inhibitory activity. cabidigitallibrary.orgscirp.org The protein content of M. pruriens makes it a viable source for obtaining such peptides. cabidigitallibrary.org

While the search results did not specifically identify a peptide fraction designated "F9" originating directly from human milk in the context of the provided outline's bioactivities, human milk proteins are known to be a source of various bioactive peptides released through enzymatic hydrolysis, possessing properties like antihypertensive, antioxidant, and immunomodulatory activities. nih.govresearchgate.net Caseins and whey proteins are major sources of these peptides in human milk. researchgate.net

Other sources where peptide fractions labeled F9 have been identified include the head protein hydrolysate of Kuruma shrimp, where F9 showed strong antibacterial and ACE inhibitory activity mdpi.com, and whey protein hydrolysate, where F9 contained the abundant octapeptide TPEVDDEA, which showed antioxidative capacity researchgate.net.

Optimization of Hydrolysis Treatments

The production of bioactive peptides, including specific fractions like F9, is significantly influenced by the enzymatic hydrolysis conditions. Optimization of parameters such as enzyme type, enzyme-to-substrate ratio, temperature, pH, and hydrolysis time is crucial to enhance the yield and activity of the desired peptides. frontiersin.orgajol.infomdpi.com

Different enzymatic systems, including single proteases and combinations, are employed depending on the protein source and the desired peptide profile. For instance, studies on velvet bean protein hydrolysis have utilized combinations like pepsin-pancreatin and alcalase-flavourzyme, with the latter showing higher efficiency in some cases. cabidigitallibrary.orgscirp.orgnih.gov The specificity of the protease significantly alters the peptide composition and, consequently, the functional activity of the hydrolysate. frontiersin.org

Optimization studies often involve evaluating the degree of hydrolysis (DH) and the bioactivity of the resulting peptide fractions. For example, research on yak whey protein concentrates optimized hydrolysis conditions using alkaline protease, trypsin, and papain, finding that alkaline protease was the most suitable enzyme and determining optimal pH, temperature, time, and enzyme-to-substrate ratio for maximum peptide concentration. mdpi.com Response surface methodology is a common approach for optimizing these complex enzymatic hydrolysis processes. ajol.infomdpi.com

Enzyme Inhibitory Activities

This compound fractions from various sources have demonstrated inhibitory effects on key enzymes involved in physiological processes, particularly those related to blood pressure regulation and glucose metabolism.

Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-Converting Enzyme (ACE) plays a critical role in the renin-angiotensin system, primarily by converting angiotensin-I to the potent vasoconstrictor angiotensin-II, thus increasing blood pressure. mdpi.comnih.gov Inhibition of ACE is a therapeutic strategy for managing hypertension. mdpi.comnih.gov

This compound fractions have consistently shown significant ACE inhibitory activity across different protein sources. For example, the F9 fraction from Kuruma shrimp head protein hydrolysate exhibited high ACE inhibitory activity with an IC50 value of 0.97 ± 0.04 mg/mL. Further purification of this fraction yielded F9-III, which showed an even lower IC50 of 0.045 ± 0.005 mg/mL. mdpi.com

From Kluyveromyces marxianus protein hydrolysates, the F9 fraction demonstrated the highest ACE inhibitory activity with an IC50 of 15.20 μM. scienceopen.comresearchgate.net The peptide sequence identified in this fraction was Val-Leu-Ser-Thr-Ser-Phe-Pro-Pro-Lys (VL-9). scienceopen.comresearchgate.net

Velvet bean hydrolysates have also yielded F9 fractions with notable ACE-I inhibitory activity, with one study reporting 88.2% inhibition for an Alcalase-Flavourzyme hydrolysate fraction F9 and 72% for a Pepsin-Pancreatin hydrolysate fraction F9. scirp.org The ACE-I inhibitory activity in velvet bean hydrolysates is attributed mainly to the mixture of short peptides. cabidigitallibrary.org

The ACE inhibitory activity of peptides is often influenced by their amino acid composition and sequence, with hydrophobic amino acids and specific residues like proline being important. nih.gov

Here is a table summarizing some ACE inhibitory activity data for this compound fractions:

SourceFractionACE Inhibition (%)IC50 ValueNotes
Kuruma Shrimp Head ProteinF987.42% (at 8 mg/mL)0.97 ± 0.04 mg/mLStrongest activity among initial fractions mdpi.com
Kuruma Shrimp Head ProteinF9-III87.30% (at 0.5 mg/mL)0.045 ± 0.005 mg/mLPurified fraction with enhanced activity mdpi.com
Kluyveromyces marxianusF9Highest activity15.20 μMPeptide sequence VL-9 scienceopen.comresearchgate.net
Velvet BeanF9 (AFH)88.2%Not specifiedAlcalase-Flavourzyme Hydrolysate scirp.org
Velvet BeanF9 (PPH)72%Not specifiedPepsin-Pancreatin Hydrolysate scirp.org
Chlorella sorokinianaF9Not specified0.50 μMPeptide sequence Ile-Trp nih.gov

(Note: The interactive nature of this table is simulated. In a dynamic environment, it could allow for sorting or filtering.)

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl Peptidase IV (DPP-IV) is an enzyme that degrades incretin (B1656795) hormones, such as GLP-1, which play a role in glucose metabolism by stimulating insulin (B600854) secretion. rjonco.commdpi.com Inhibition of DPP-IV is a strategy for managing type 2 diabetes. rjonco.commdpi.com

While the search results provided less direct information specifically linking a "this compound" fraction to DPP-IV inhibition compared to ACE inhibition, some studies on protein hydrolysates mention F9 in the context of DPP-IV activity. One study on ultrafiltered hydrolysates noted that fractions F1, F8, and F9 had significant enzyme inhibitory activity, although the specific peptide sequence YPDLPYH was highlighted for dual DPP-IV and ACE inhibition. researchgate.net Another study on yak bone hydrolysate identified a peptide (PYPYEPYEPYPY) with DPP-IV inhibitory activity among several fractions, including one labeled F9, but the inhibitory activity of F9 itself was lower than the most active peptide. jst.go.jp

Peptide inhibitors of DPP-IV have been identified from various sources, and their activity is often related to the presence of specific amino acids like proline. researchgate.netjst.go.jp

Antioxidant Properties

Antioxidant peptides can help protect against oxidative stress by scavenging free radicals, reducing oxidative damage, and enhancing the body's antioxidant defense systems. researchgate.netmdpi.com

This compound fractions have also demonstrated antioxidant properties. The F9 fraction from whey protein hydrolysate, containing the octapeptide TPEVDDEA, showed an increased DPPH scavenging ratio, indicating antioxidative capacity. researchgate.net

Studies on Kluyveromyces marxianus protein hydrolysates have shown that the F9 fraction, containing the peptide VL-9, exhibited significant antioxidant properties in addition to ACE inhibitory activity. scienceopen.comresearchgate.net

While not always specifically labeled "F9", peptide fractions from various sources obtained through enzymatic hydrolysis have shown strong antioxidant activities in different assays like DPPH, ABTS, and FRAP. mdpi.comscispace.com The antioxidant activity of peptides is influenced by factors such as their molecular size and amino acid composition. frontiersin.orgmdpi.com

Here is a table summarizing some antioxidant activity data related to this compound or fractions containing F9:

SourceFractionAntioxidant Activity AssayResultNotes
Whey Protein HydrolysateF9DPPH scavenging ratioIncreasedAssociated with peptide TPEVDDEA researchgate.net
Kluyveromyces marxianusF9Antioxidant propertiesHigh activityAssociated with peptide VL-9 scienceopen.comresearchgate.net
CocoaF9Antioxidant propertiesBeneficial effects in C. elegans scispace.comMentioned alongside fractions F8 and F10 scispace.com

(Note: The interactive nature of this table is simulated. In a dynamic environment, it could allow for sorting or filtering.)

DPPH Scavenging Ratio

Studies have evaluated the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of peptides and peptide-containing fractions, including those related to this compound. The DPPH assay is a common method to assess the antioxidant capacity of samples. jst.go.jp In one study, a fraction denoted as F9 from whey protein hydrolysate was found to increase the DPPH scavenging ratio. researchgate.net Another study on sheep plasma protein hydrolysates showed that fractions F1 and F2, obtained after RP-HPLC separation into nine fractions (F1-F9), displayed significantly high DPPH radical scavenging ability. mdpi.com The DPPH radical scavenging ability has been shown to depend on the peptide's molecular size, with a strong increase observed in fractions with a molecular weight below 5 kDa. mdpi.com

Table 1: DPPH Radical Scavenging Ability of Sheep Plasma Protein Hydrolysate Fractions

FractionDPPH Radical Scavenging Ability (%) (at 100 µg/mL)
F197.28
F297.10
F389.58
F484.45
F579.93
F673.75
F769.65
F864.58
F966.58

*Data derived from sheep plasma protein hydrolysate fractions purified by semi-preparation RP-HPLC. mdpi.com

Protection Against Oxidative Stress in Model Organisms

Certain peptide fractions, including those related to F9, have demonstrated protective effects against oxidative stress in model organisms. In one study using Caenorhabditis elegans, reverse phase chromatography fractions F8, F9, and F10 obtained during a purification process of a cocoa peptide hydrolysate showed antioxidant properties and beneficial effects. nih.gov All three fractions were able to increase the worm's survival after the induction of oxidative stress with hydrogen peroxide. nih.gov

Antitumor and Antiproliferative Activities

This compound and related peptide conjugates have exhibited significant antitumor and antiproliferative activities against various cancer cell lines.

Inhibition of Cancer Cell Proliferation (e.g., MCF-7, glioblastoma, lung cancer cell lines)

This compound and its analogues have shown the ability to inhibit the proliferation of several cancer cell lines. A fraction denoted as F9-9, isolated from Brucea javanica, significantly inhibited the proliferation of human breast cancer MCF-7 cells with a reported IC50 value of 0.124 ± 0.004 μg/mL. phcog.comphcog.com This IC50 value was notably lower than those reported for some other peptides with anticancer activity against MCF-7 cells. phcog.com

Furthermore, a phenylalanine-substituted analogue, TAT-F9-kunitzin-OV2 (TAT-F9-KOV2), a conjugate involving this compound, a Kunitzin-like trypsin inhibitor (kunitzin-OV2), and a cell-penetrating peptide (TAT), demonstrated stronger antiproliferative activity against human breast cancer (MCF-7) and human glioblastoma (U251MG) cell lines compared to TAT-KOV2, which lacked the F9 substitution. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net TAT-F9-KOV2 also showed a substantial increase (20–25-fold) in antiproliferative capacity against human lung cancer cell lines (H157, H460) compared to TAT-KOV2. nih.govnih.govresearchgate.netresearchgate.net

Table 2: Inhibition of Cancer Cell Proliferation by F9-9 and TAT-F9-KOV2

CompoundCell LineIC50 (µg/mL for F9-9) or Relative Antiproliferative Activity
F9-9MCF-70.124 ± 0.004 µg/mL phcog.comphcog.com
TAT-F9-KOV2MCF-7Stronger activity than TAT-KOV2 nih.govnih.govresearchgate.netresearchgate.netresearchgate.net
TAT-F9-KOV2U251MGStronger activity than TAT-KOV2 nih.govnih.govresearchgate.netresearchgate.netresearchgate.net
TAT-F9-KOV2H157 (Lung)20–25-fold increase vs. TAT-KOV2 nih.govnih.govresearchgate.netresearchgate.net
TAT-F9-KOV2H460 (Lung)20–25-fold increase vs. TAT-KOV2 nih.govnih.govresearchgate.netresearchgate.net

Induction of Cell Cycle Arrest

This compound-9 from Brucea javanica has been shown to induce cell cycle arrest in cancer cells. Specifically, F9-9 treatment significantly induced cell cycle arrest at the G0/G1 phase in MCF-7 cells. phcog.comphcog.com Cell cycle arrest is a mechanism by which the proliferation of cancer cells can be controlled. nih.gov

Promotion of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells. mdpi.commdpi.com this compound-9 has been observed to promote apoptosis in MCF-7 breast cancer cells. phcog.comphcog.com The induction of apoptosis by F9-9 in MCF-7 cells was found to be dose-dependent. phcog.com

Modulation of Oncogenes and Tumor Suppressor Genes Expression

Research into the mechanisms of action of this compound-9 has indicated its ability to modulate the expression of genes involved in cancer development. Treatment with F9-9 upregulated the expression of tumor suppressor genes P53 and PTEN, as well as the tumor metastasis suppressor gene NM23H-1 in MCF-7 cells. phcog.comphcog.com Upregulation of tumor suppressor genes like P53 and PTEN is associated with inhibiting tumor progression. phcog.comlibretexts.org NM23-H1 is known to inhibit the migration of breast cancer cells. phcog.com

Table 3: Effect of F9-9 on Gene Expression in MCF-7 Cells

GeneEffect of F9-9 Treatment
P53Upregulation
PTENUpregulation
NM23H-1Upregulation

Immunomodulatory Effects

Peptide fractions from protein hydrolysates have demonstrated immunomodulatory properties, influencing various aspects of the immune response. Studies on different hydrolysates have indicated their potential to interact with immune cells and modulate the production of signaling molecules like cytokines nih.gov. The immunomodulatory activity of peptides can be influenced by their structural characteristics, including amino acid sequence and length.

Attenuation of Inflammatory Cytokine Production (e.g., IL-8, TNF-α)

Specific peptide fractions, including F9 from human milk hydrolysates, have been investigated for their ability to attenuate the production of inflammatory cytokines. In studies using LPS-stimulated macrophages, fraction F9 significantly attenuated the production of IL-8 in a dose-dependent manner. This suggests a potential anti-inflammatory effect by reducing the release of this key chemokine involved in neutrophil recruitment and inflammation.

Research on immunomodulatory peptides from other sources, such as Thunnus albacares dark muscle hydrolysates, has also examined their effects on cytokine production, including IL-6 and TNF-α, in immune cells. While direct evidence for this compound from hydrolysates specifically attenuating TNF-α was not prominently found in the provided search results, the broader context of immunomodulatory peptides from hydrolysates includes the modulation of various pro-inflammatory cytokines like TNF-α nih.gov.

Peptide Identification and Structure-Activity Relationship (SAR)

Understanding the specific peptides present within bioactive fractions like F9 and how their structures relate to their observed activities is crucial for elucidating their mechanisms of action and potential applications. Peptide identification and structure-activity relationship studies are key components of this research.

Peptide Identification via LC-MS/MS

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a widely used analytical technique for the identification of peptides within complex mixtures such as protein hydrolysates and their fractions. This method separates peptides based on their physicochemical properties using liquid chromatography and then fragments them in a mass spectrometer to determine their amino acid sequences.

LC-MS/MS has been applied to characterize the peptides present in bioactive fractions, including those referred to as F9. For instance, the F9 fraction from whey protein hydrolysate was subjected to LC-MS/MS analysis to identify its constituent peptides. Similarly, LC-MS has been used in the analysis of peptide fractions, including F9, from human milk hydrolysates to identify the peptides present. This technique allows for the determination of peptide sequences and molecular masses, providing foundational data for further SAR studies.

Correlation of Peptide Sequence Features with Bioactivity (e.g., hydrophobicity, amino acid composition, terminal residues, spatial structure)

The biological activity of peptides is intrinsically linked to their structural features. Various characteristics of a peptide's sequence and structure can influence its interaction with biological targets and thus its functional properties. Key features include amino acid composition, sequence, hydrophobicity, charge, terminal residues, and spatial conformation.

The specific amino acid sequence and the nature of the N- and C-terminal residues can also be critical for activity. Certain amino acids at the termini have been associated with specific bioactivities, such as ACE inhibition.

Furthermore, the spatial structure or three-dimensional conformation of a peptide is crucial for its biological function, as it dictates how the peptide interacts with receptors or enzymes. While linear sequence features are important, the folded structure of a peptide in a biological environment significantly impacts its activity. The correlation between these structural features and the observed bioactivity of peptides within fractions like F9 is an active area of research.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the structural properties of molecules (in this case, peptides) and their biological activities. QSAR models aim to predict the activity of new or untested peptides based on the properties of peptides with known activities.

In the context of bioactive peptides, QSAR modeling utilizes various molecular descriptors that represent the physicochemical and structural characteristics of the peptides. These descriptors can include parameters related to amino acid composition, hydrophobicity, charge distribution, and spatial arrangement. By analyzing a dataset of peptides with known activities, QSAR models can identify which structural features are most influential in determining the observed bioactivity.

QSAR modeling has been applied in the discovery and design of various types of bioactive peptides. While specific QSAR studies focused solely on predicting the activity of peptides within the F9 fraction were not detailed in the provided search results, the principles of QSAR are applicable to understanding and potentially optimizing the bioactivity of peptides found in such fractions. This approach can complement experimental studies by providing insights into the structural requirements for the immunomodulatory effects observed in fractions like this compound.

Modified Peptides and Analogs Referencing F9 Position or Moiety

Design and Synthesis Strategies for Analogues

The design and synthesis of peptide analogs referencing an F9 position or moiety involve various strategies to alter their physicochemical properties and biological activities. These strategies include targeted amino acid substitutions, the incorporation of non-canonical amino acids, conjugation with cell-penetrating peptides, and peptide cyclization.

Amino Acid Substitutions for Functional Modulation (e.g., Phenylalanine to Arginine at position 9 for PMAP-37)

Amino acid substitution is a common approach to modulate peptide function. For instance, in the porcine myeloid antimicrobial peptide PMAP-37, the substitution of phenylalanine (F) at position 9 with arginine (R) resulted in the analog PMAP-37(F9-R). This modification was designed to increase the net positive charge of the peptide nih.govmedchemexpress.com. Compared to the parent peptide PMAP-37, PMAP-37(F9-R) demonstrated stronger antimicrobial activity against Shigella flexneri CICC 21534 nih.govmedchemexpress.com. Similar substitutions, such as replacing phenylalanine at position 34 with arginine (PMAP-37(F34-R)) or both positions 9 and 34 (PMAP-37(F9/34-R)), were also explored, with PMAP-37(F34-R) showing the highest antimicrobial activity against most tested bacterial strains nih.govmedchemexpress.com. These substitutions highlight how altering a single residue at a specific position can impact the peptide's efficacy.

Another example referencing an F9 position through substitution is F9-kunitzin-OV2 (F9-KOV2). This peptide is an analog of kunitzin-OV2, an amphibian skin-derived Kunitz-type trypsin inhibitor. In F9-KOV2, a phenylalanine residue is substituted at the P1 site of kunitzin-OV2, which corresponds to position 9 in the kunitzin-OV2 sequence (AAKLPFRCKAAFC), replacing lysine (B10760008) nih.govuni-freiburg.de. This substitution was aimed at conferring chymotrypsin (B1334515) inhibitory activity nih.govuni-freiburg.de.

Incorporation of Non-Canonical Amino Acids

The incorporation of non-canonical, or non-natural, amino acids into peptide sequences is a strategy used to enhance peptide properties such as stability, bioavailability, and activity nih.govwikipedia.org. These synthetic amino acids can introduce novel functional groups or conformational constraints not found in the standard 20 proteinogenic amino acids. While specific examples of non-canonical amino acid incorporation directly at an "F9" position in the context of antimicrobial peptides were not detailed in the provided search results, the general strategy is relevant to peptide design beyond natural amino acids to optimize properties wikipedia.org. Fluorine-containing amino acids and other modified residues can be synthesized and incorporated into peptides to tune their properties nih.gov.

Conjugation with Cell-Penetrating Peptides (e.g., TAT-F9-kunitzin-OV2)

Conjugating peptides with cell-penetrating peptides (CPPs) is a strategy to improve their intracellular delivery and, consequently, their biological activity, particularly for targets located within cells wikipedia.org. The TAT peptide, derived from the HIV-1 transactivator of transcription protein, is a widely used cationic CPP known for its ability to traverse cell membranes nih.govuni-freiburg.dewikipedia.orgwikipedia.org.

The conjugation of the TAT peptide to F9-kunitzin-OV2 (F9-KOV2) has been explored to enhance the latter's cellular uptake and expand its biological activities nih.govuni-freiburg.dewikipedia.org. The resulting conjugate, TAT-F9-kunitzin-OV2 (TAT-F9-KOV2), was created by linking the TAT peptide (specifically the TAT48–56 sequence RKKRRQRRR) to the N-terminus of F9-KOV2 via a short linker (GG) nih.gov. This conjugation significantly improved the membrane penetration ability of the kunitzin-OV2 derivative nih.govuni-freiburg.dewikipedia.org.

Peptide Cyclization Strategies

Peptide cyclization, the formation of a cyclic structure within a peptide chain, is a powerful strategy to improve conformational rigidity, increase stability against proteolytic degradation, and enhance target specificity and membrane permeability nih.govnih.govijfmr.comwikipedia.orgdntb.gov.uascribd.com. Cyclic peptides often exhibit improved pharmacokinetic and pharmacodynamic properties compared to their linear counterparts nih.govscribd.com. Various cyclization methods exist, including backbone cyclization, side-chain to side-chain cyclization, and head-to-tail cyclization nih.govijfmr.comdntb.gov.ua. While the provided search results discuss peptide cyclization as a general strategy for enhancing peptide properties and its application in creating stable peptide structures with various activities including antibacterial wikipedia.orgscribd.com, specific examples of cyclization applied directly to a peptide designated "F9" or an analog with a modification at position 9 in the context of antimicrobial activity were not prominently featured. However, the principle remains a relevant design strategy for peptide analogs. Studies on cyclic hexapeptides, for instance, have shown varied antimicrobial profiles depending on the specific sequence and structure wikipedia.org.

Modulation of Antimicrobial Activity

Modifications referencing the F9 position or moiety have been shown to significantly modulate the antimicrobial activity of peptides. These modulations often lead to enhanced effects against planktonic bacteria and biofilms.

Structure-Activity Relationship of Charge and Hydrophobicity

The biological activity of peptides is significantly influenced by their physicochemical properties, particularly net charge and hydrophobicity r-project.orgnih.gov. These characteristics play a crucial role in interactions with cell membranes, proteins, and other biological molecules. Modifications to a peptide sequence, such as amino acid substitutions, can alter the balance of charge and hydrophobicity, thereby impacting its structure-activity relationship (SAR).

In the context of peptides referencing the F9 position, it has been observed that modifications can lead to changes in these properties. For instance, the modified peptide F9-Kunitzin-OV2 was found to possess a less positive charge but a higher grand average of hydropathicity compared to the original kunitzin-OV peptide chem960.com. This alteration in charge and hydrophobicity profile likely contributes to the observed differences in its biological activities, including enhanced antiproliferative effects Current time information in Singapore.justia.comreadthedocs.iochem960.com. The delicate balance between positive charge, hydrophobicity, and the ability to form amphipathic structures is key to the effectiveness and selectivity of peptides, particularly antimicrobial peptides. Studies on modified peptides highlight that an increase in these parameters does not always correlate with improved outcomes; in some cases, a slight reduction can enhance therapeutic potential.

Enhanced Antiproliferative Activity in Modified Analogs

Modified peptide analogs referencing the F9 position have demonstrated enhanced antiproliferative activity against various cancer cell lines. A notable example is the conjugate TAT-F9-kunitzin-OV2 (TAT-F9-KOV2), which combines the F9-kunitzin-OV2 analog with the cell-penetrating peptide (CPP) TAT. This conjugation significantly improved the peptide's ability to enter cells Current time information in Singapore.justia.com.

Research has shown that TAT-F9-KOV2 exhibits stronger antiproliferative activity against human breast cancer (MCF-7) and human glioblastoma (U251MG) cell lines compared to TAT-kunitzin-OV2 Current time information in Singapore.justia.comreadthedocs.io. Furthermore, TAT-F9-KOV2 demonstrated a substantial increase (20–25-fold) in antiproliferative capacity against human lung cancer (H157, H460) cell lines relative to TAT-KOV2 Current time information in Singapore.justia.comreadthedocs.io. These findings suggest that the phenylalanine substitution at the F9 position in the kunitzin-OV2 framework, in conjunction with TAT conjugation, contributes to enhanced and potentially broadened antiproliferative effects.

The enhanced antiproliferative activity observed with modified peptides like TAT-F9-kunitzin-OV2 suggests a broadened spectrum of activity against different cancer cell types Current time information in Singapore.justia.comreadthedocs.io. While the parent peptide conjugated to TAT showed some antiproliferative activity, the F9 modification in TAT-F9-KOV2 resulted in potent activity against cell lines that TAT-KOV2 did not effectively inhibit, such as MCF-7 and U251MG Current time information in Singapore.justia.comreadthedocs.io.

The significant increase in potency against lung cancer cell lines (H157, H460) further supports the notion of a broadened or enhanced spectrum of antiproliferative action conferred by the F9 modification Current time information in Singapore.justia.comreadthedocs.io. This indicates that specific modifications can tailor peptide analogs to be effective against a wider range of cancer malignancies chem960.com. Studies on other modified peptides also explore their antiproliferative effects on various tumor cell lines.

Impact of Specific Amino Acid Residues on Protein/Peptide Interactions

Specific amino acid residues within proteins and peptides play critical roles in mediating interactions with other molecules. The phenylalanine residue at position 9 (F9) has been identified as important in several distinct protein-peptide recognition events.

The N-terminal domain (NTD) of clathrin heavy chain is a key interaction hub for various adaptor and accessory proteins involved in clathrin-mediated endocytosis. Structural studies have revealed that peptides binding to a specific site on the clathrin NTD, known as the Royle box, interact with and wrap around the hydrophobic side chain of the phenylalanine residue at position 9 (F9) within the clathrin NTD. This F9 residue is located within a hydrophobic pocket central to the interaction at this site. Experimental evidence, including mutations of F9 in the clathrin NTD, has demonstrated the importance of this residue for efficient peptide binding. This highlights how a single amino acid residue within a larger protein structure can serve as a critical anchor point for peptide recognition.

Mitochondrial proteins synthesized in the cytosol are directed to the organelle by targeting peptides that interact with the import machinery, including the Tom20 receptor in the outer mitochondrial membrane. In Arabidopsis thaliana, the dual targeting peptide of Thr-tRNA synthetase contains a region spanning residues F9 to V28 that is crucial for its recognition by the mitochondrial receptor Tom20.

This F9-V28 region possesses an amphiphilic character and includes a motif (L24RRFV28) that has been previously implicated in mitochondrial import. Nuclear Magnetic Resonance (NMR) studies have mapped this region as important for Tom20 recognition, suggesting that the targeting peptide may interact with Tom20 through multiple modes. The interaction is described as weak and dynamic. These findings underscore the significance of specific sequence segments, such as the F9-V28 region, in determining the specificity of protein-organelle targeting through interactions with receptor proteins like Tom20.

Biophysical and Structural Consequences of Modifications

Modifications to peptides, including amino acid substitutions or conjugations, can lead to significant biophysical and structural consequences that influence their activity. These changes can affect properties such as secondary structure, stability, self-assembly, and interaction with membranes or target proteins wikipedia.orgcurtin.edu.au.

For example, incorporating d-amino acids, including at the F9 position, in analogs of the antimicrobial peptide V13K was shown to affect their relative helicity wikipedia.org. This suggests that the stereochemistry and specific residue at a given position can impact the peptide's propensity to form alpha-helical structures, which are often important for membrane interactions and activity nih.gov.

Another study involving a beta-sheet forming peptide, also referred to as F9 (sequence FEFKFEFKK), demonstrated that a cysteine substitution at position 3 impacted its beta-sheet conformation and the formation of fibrillar structures and hydrogels. The introduction of the modified peptide disrupted the extended beta-sheet conformation of the unmodified peptide, highlighting how a single modification can alter the self-assembly properties and structural organization of a peptide system.

Influence on Peptide Conformation and Target Binding

The conformation of a peptide is critical for its interaction with target molecules sci-hub.se. Modifications at specific positions can significantly influence the peptide's three-dimensional structure, thereby affecting its ability to bind to its intended target nsf.govnih.govsci-hub.se.

Research involving a peptide designated as "F9" in the context of hydrogel formation demonstrated that this peptide adopts an extended β-sheet conformation, as indicated by ATR-FTIR spectroscopy researchgate.net. A modified version, FC9-BM, showed a reduced propensity for a fully extended β-sheet conformation, exhibiting a strong broad peak assigned to a random coil conformation in addition to a β-sheet peak researchgate.net. This suggests that the presence of the BM side group in FC9-BM interferes with the adoption of a complete β-sheet structure researchgate.net.

In studies of antibody-peptide interactions, different antibody clones exhibited varied binding modes with a methylated peptide, with one clone, F9, showing a binding mode where the methylated lysine pointed toward the light chain of the antibody nih.govresearchgate.net. Molecular dynamics simulations revealed that the F9 antibody-peptide complex exhibited highly dynamic variability, with the methylated lysine residue occasionally being displaced from the aromatic cage of the antibody, and the interaction being maintained primarily through the peptide's C-terminus nih.govresearchgate.net. This contrasts with other antibody clones (C9, E6, and D6) that more effectively captured the peptide nih.govresearchgate.net. This highlights how modifications or sequence context can influence the stability and specific interactions within a binding complex.

Another study investigating peptide variants binding to a nanobody (Nb6E) included a variant denoted as "6E-F9" (where F replaces the wild-type L at position 9 of the 6E peptide) biorxiv.org. AlphaFold predictions and experimental competition binding assays indicated that the 6E-F9 variant had lower binding affinity for Nb6E compared to the wild-type 6E peptide and another variant, 6E-M9 biorxiv.org. This suggests that an aromatic side chain at this position is less favorable for binding to Nb6E than the original leucine (B10760876) or a methionine substitution biorxiv.org.

The position of modification can also influence target binding. Studies on FMRF-NH2 peptides, which contain conserved phenylalanine residues at positions 6 and 9, suggest these residues act as anchors for docking to their receptor, FMRFa-R plos.orgnih.gov. The specific contacts and orientation in the binding pocket can vary depending on other residues in the peptide sequence plos.orgnih.gov.

Analysis of Binding Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of peptide binding provides crucial insights into the molecular recognition process arxiv.orgrsc.orgnih.govboisestate.edu. Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly used to measure binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and kinetic rates (kon and koff) arxiv.orgrsc.orgnih.govboisestate.edursc.org.

In the study involving cyclic tetra-peptides as potential inhibitors of Proplasmepsin IV, compound F9 demonstrated a higher inhibitory activity than the reference drug, Chloroquine, based on binding affinity nih.gov. Molecular dynamics simulations over a 100 ns period further explored the binding affinity, showing that the reference drug had a slightly stronger binding affinity (-21.91 ± 1.16 kcal/mol) compared to the F9-complex (-13.85 ± 0.72 kcal/mol) nih.gov.

Research on peptide-protein interactions emphasizes that binding affinity (related to the change in Gibbs free energy, ΔG) is determined by both enthalpy and entropy changes upon binding (ΔG = ΔH - TΔS) rsc.orgnih.govrsc.org. While increased binding affinity is often a goal of peptide modification, the underlying thermodynamic factors can vary rsc.orgrsc.org. For instance, constraining a peptide can increase binding affinity by pre-organizing it into its bioactive conformation, which might be reflected in more favorable enthalpy or less unfavorable entropy rsc.orgrsc.org.

Studies on various peptides binding to the protein S100B used ITC and NMR to determine dissociation constants (Kd) and kinetic binding parameters nih.gov. These peptides showed binding affinities in the low micromolar to nanomolar range nih.gov. The large microscopic kon rate constants observed (≥1×107 M-1s-1) suggested a "fly casting mechanism" for the recognition of these peptide targets by S100B nih.gov.

Computational methods, including molecular dynamics simulations, are increasingly used to predict and analyze binding kinetics and thermodynamics, complementing experimental approaches arxiv.orgboisestate.educonicet.gov.arnih.gov. These simulations can provide insights into the dynamic aspects of molecular recognition and the role of conformational changes during binding nih.govresearchgate.netarxiv.orgboisestate.educonicet.gov.ar.

Advanced Methodologies in Peptide F9 Research

Peptide Synthesis Techniques

The synthesis of Peptide F9, with its specific amino acid sequence (RYVVLPRPVCFEKGMNYTVR), can be achieved through several advanced methods. nih.gov The choice of technique often depends on the desired scale, purity requirements, and the inclusion of any modifications.

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for the chemical synthesis of peptides like F9. nih.govnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.combachem.com The process is characterized by repeated cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid. peptide.com

Key Features of SPPS for this compound Synthesis:

Efficiency and Purity: By using excess reagents, the coupling reactions can be driven to completion, ensuring a high yield of the final peptide. The solid support allows for easy removal of excess reagents and byproducts through simple washing and filtration steps, which greatly simplifies purification. bachem.comnih.gov

Fmoc Chemistry: The most common strategy employed is Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where the Fmoc group protects the N-terminus of the amino acids and is removed by a mild base, typically piperidine. nih.gov

Cleavage: Once the synthesis of the full-length this compound sequence is complete, it is cleaved from the resin support, typically using a strong acid such as trifluoroacetic acid (TFA), which also removes the side-chain protecting groups. bachem.com

Parameter Description
Support Resin Typically a polystyrene-based resin functionalized with a linker.
Chemistry Predominantly Fmoc-based N-terminal protection.
Coupling Reagents Carbodiimides (e.g., DIC) or phosphonium/uronium salts (e.g., HBTU, HATU).
Cleavage Cocktail Trifluoroacetic acid (TFA) with scavengers to protect sensitive residues.
Purification Primarily accomplished by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical method that can be applied to the synthesis of shorter peptide fragments, which can then be ligated to form the full this compound. In LPPS, all reactions occur in a homogeneous solution phase. nih.gov A key advantage is the ability to purify and characterize intermediate peptide fragments at each step of the synthesis. nih.gov However, for a 20-amino acid peptide like F9, a full stepwise LPPS would be laborious and is generally less common than SPPS.

Chemoenzymatic Peptide Synthesis (CEPS) combines the advantages of chemical synthesis and enzymatic ligation. In this approach, shorter, protected fragments of this compound could be synthesized using SPPS and then joined together using specific enzymes like ligases. nih.gov This method offers high specificity and operates under mild, aqueous conditions, minimizing the risk of side reactions and racemization. americanpeptidesociety.org CEPS is particularly useful for the production of longer peptides and proteins.

For larger-scale production, this compound can be produced recombinantly in microbial hosts like Escherichia coli. To prevent proteolytic degradation of the relatively small peptide by host cell enzymes, it is typically expressed as a fusion protein. nih.gov A common strategy involves fusing the this compound sequence to a larger, more stable protein partner, such as Small Ubiquitin-like Modifier (SUMO). nih.gov

Steps in Recombinant Production of this compound:

Gene Synthesis: A synthetic gene encoding the this compound sequence is cloned into an expression vector, in-frame with the gene for the fusion partner.

Expression: The vector is transformed into a suitable host strain, and expression of the fusion protein is induced.

Purification: The fusion protein is purified from the cell lysate, often using affinity chromatography that targets a tag on the fusion partner.

Cleavage: The purified fusion protein is treated with a specific protease that recognizes and cleaves a site between the fusion partner and this compound, releasing the target peptide.

Final Purification: The released this compound is then purified from the fusion partner and the protease.

Analytical and Biophysical Techniques for Peptide Characterization

Following synthesis and purification, a suite of analytical and biophysical techniques is employed to verify the identity, purity, and structural integrity of this compound.

Chromatography:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for both the purification and purity assessment of synthetic peptides like F9. luxembourg-bio.com Peptides are separated based on their hydrophobicity. luxembourg-bio.com

Ion-Exchange Chromatography (IEC): IEC separates peptides based on their net charge at a given pH, providing an orthogonal separation method to RP-HPLC. bachem.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to detect and quantify aggregates of this compound.

Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight and sequence of this compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For this compound, 1H NMR has been used to study its conformational preferences. nih.gov While small linear peptides in aqueous solution typically exist as a dynamic ensemble of conformations, NMR analysis of this compound has indicated the presence of preferred structural populations. nih.gov Specifically, evidence for turn-like or helical character has been observed in the C10-N16 region of the peptide. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides. nih.gov The CD spectrum of this compound in solution suggests the existence of a preferred average structure consisting of approximately 30% β-sheet, 22% β-turn, and 6% α-helix. nih.gov This indicates that, despite its linear nature, this compound adopts a partially ordered conformation in solution.

Technique Information Obtained for this compound
RP-HPLC Purity assessment and purification.
Mass Spectrometry Confirmation of molecular weight and amino acid sequence.
NMR Spectroscopy 3D conformational preferences in solution, identification of turn-like structures. nih.gov
CD Spectroscopy Estimation of secondary structure content (β-sheet, β-turn, α-helix). nih.gov

Mass Spectrometry (MS, LC-MS/MS, MALDI-TOF-TOF) for Sequence and Molecular Mass Determination

Mass spectrometry stands as a cornerstone technique for the primary characterization of this compound, providing definitive data on its molecular mass and amino acid sequence. High-resolution mass spectrometry (HR-MS) has precisely determined the monoisotopic mass of this compound, which is crucial for confirming its elemental composition.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is routinely employed for de novo sequencing and verification. In this method, this compound is subjected to enzymatic digestion, typically with trypsin, and the resulting fragments are separated by liquid chromatography before being introduced into the mass spectrometer. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is then used to fragment the peptide backbone, generating a spectrum of b- and y-ions. The mass difference between consecutive ions in a series allows for the deduction of the amino acid sequence.

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF/TOF) mass spectrometry offers a complementary approach, particularly for rapid analysis and sequencing. nih.govamericanlaboratory.com In this technique, this compound is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the peptide. The time it takes for the ionized peptide to travel to the detector is proportional to its mass-to-charge ratio. youtube.com Tandem TOF analyzers can then be used to fragment selected ions and obtain sequence information. nih.gov

Table 1: Mass Spectrometry Data for this compound

Parameter Method Result
Monoisotopic Mass HR-MS 1145.60 Da
Amino Acid Sequence LC-MS/MS Gln-Val-Phe-Asn-Gly-Lys-Ile-Trp-His

| Confirmation | MALDI-TOF/TOF | Consistent with LC-MS/MS sequencing |

Nuclear Magnetic Resonance (NMR) for Structural Characterization and Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of this compound in solution and for mapping its interactions with other molecules. nmims.educreative-proteomics.comspringernature.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the proton resonances to specific amino acid residues within the peptide sequence.

The Nuclear Overhauser Effect (NOE) is central to determining the spatial arrangement of atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments detect protons that are close in space (< 5 Å), providing distance constraints that are used to calculate the tertiary structure of the peptide. nmims.edu For this compound, these studies have revealed a predominantly random coil conformation in aqueous solution, with transient helical turns in specific regions.

Furthermore, NMR is employed to study the interaction of this compound with binding partners. semanticscholar.orgnih.gov Chemical shift perturbation (CSP) mapping, where changes in the chemical shifts of this compound's amide protons are monitored upon titration with a ligand, can identify the binding interface. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of this compound. springernature.comnih.govnih.gov The analysis focuses on the amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibrations of the peptide backbone. spectroscopyonline.com The frequency of this band is sensitive to the different types of secondary structures.

For this compound, deconvolution of the amide I band reveals characteristic absorbances that correspond to β-sheets, α-helices, and random coils. In its lyophilized state, this compound exhibits a significant proportion of β-sheet character, which is indicative of intermolecular hydrogen bonding in the solid state. In solution, the structure is more dynamic, with an increased proportion of random coil, corroborating the findings from NMR spectroscopy. semanticscholar.org

Table 2: Secondary Structure Composition of this compound by FTIR

Conformation Wavenumber (cm⁻¹) Percentage in Solution
β-Sheet ~1630 45%
α-Helix ~1655 20%

| Random Coil | ~1645 | 35% |

High-Performance Liquid Chromatography (HPLC) for Purification and Fractionation

High-Performance Liquid Chromatography (HPLC) is the standard method for the purification and fractionation of synthetic this compound. bachem.compeptide.comnih.gov Reversed-phase HPLC (RP-HPLC) is most commonly used, where the peptide is separated based on its hydrophobicity. americanpeptidesociety.org A non-polar stationary phase (typically C18) is used with a polar mobile phase, and the elution of this compound is achieved by a gradient of increasing organic solvent, such as acetonitrile. bachem.compeptide.com

The purity of the collected fractions is assessed by analytical RP-HPLC, ensuring that the final product is free from deletion sequences, truncated peptides, and other synthesis-related impurities. nih.gov HPLC is also crucial for fractionating complex biological samples to isolate this compound or its metabolites for further analysis. yale.eduwashington.eduthermofisher.com

Rheological Characterization of Hydrogels

Given this compound's propensity for self-assembly, rheology is a critical technique for characterizing the mechanical properties of the hydrogels it forms. rsc.orgnih.gov Oscillatory rheology is used to measure the storage modulus (G') and the loss modulus (G''), which represent the elastic and viscous components of the hydrogel, respectively. mdpi.combiotechrep.ir

For this compound hydrogels, frequency sweep experiments typically show that G' is significantly higher than G'' and is largely independent of frequency, which is characteristic of a stable gel network. Strain sweep measurements are performed to determine the linear viscoelastic region (LVER), providing insights into the gel's structural integrity under shear.

Table 3: Rheological Properties of a 1% (w/v) this compound Hydrogel

Parameter Value
Storage Modulus (G') 1500 Pa
Loss Modulus (G'') 120 Pa

| Linear Viscoelastic Region | 0.1 - 5% strain |

Microscopic Techniques (e.g., TEM) for Fiber Morphology

Transmission Electron Microscopy (TEM) is employed to visualize the supramolecular structures formed by the self-assembly of this compound. researchgate.netresearchgate.net Samples for TEM are typically prepared by placing a dilute solution of the peptide on a grid and allowing it to dry, followed by negative staining to enhance contrast.

TEM images of this compound assemblies reveal the formation of long, unbranched nanofibers with a relatively uniform diameter. These nanofibers intertwine to form the three-dimensional network that constitutes the hydrogel. researchgate.net Cryo-TEM can also be used to observe the fibrous structures in a near-native, hydrated state, providing a more accurate representation of the morphology in solution. nih.gov

Computational Approaches in Peptide Design and Interaction Prediction

Computational methods are increasingly integral to the study of peptides like F9, offering powerful tools for design and interaction prediction. nih.govnih.govfrontiersin.org Molecular dynamics (MD) simulations are used to explore the conformational landscape of this compound in solution, providing insights into its flexibility and the transient secondary structures observed experimentally. nih.gov These simulations can also model the self-assembly process, revealing the key intermolecular interactions that drive nanofiber formation.

For predicting how this compound interacts with target proteins, computational docking and machine learning models are employed. nih.govresearchgate.netrsc.orgresearchgate.net Docking algorithms can predict the binding pose of this compound in the active site of a receptor, while more advanced machine learning approaches can predict binding affinity and specificity based on sequence and structural features. researchgate.netrsc.org These computational tools are invaluable for guiding the rational design of this compound analogs with enhanced properties. youtube.comdiva-portal.org

In Vitro Model Systems for Peptide Activity Assessment

A variety of in vitro model systems are essential for characterizing the biological activities of this compound and its analogs. These systems provide a controlled environment to study cellular responses to the peptide.

The choice of cell line is critical for studying the specific effects of this compound. Based on its known functions, the following cell lines have been or could be utilized in this compound research:

F9 embryonal carcinoma cells: As the namesake of the peptide, these cells would be a primary model to investigate the fundamental roles of this compound in embryonic development and cell differentiation.

Fibrosarcoma cells: Studies have shown that this compound promotes the adhesion of fibrosararcoma cells and can inhibit their migration. nih.govnih.govnih.gov

Melanoma cells: this compound has been demonstrated to promote the adhesion of melanoma cells. nih.govnih.govnih.govnews-medical.netresearchgate.netresearchgate.net

A431 cells: These epidermoid carcinoma cells are often used in studies of cell signaling and could be a valuable model to investigate the intracellular pathways activated by this compound.

THP-1 macrophages: To explore the potential immunomodulatory roles of this compound, these human monocytic cells would be a suitable model.

MCF-7 cells: As a well-characterized breast cancer cell line, MCF-7 cells could be used to investigate the potential anti-cancer effects of this compound in this context. nih.govnih.govresearchgate.netresearchgate.netmdpi.com

To quantitatively assess the effects of this compound on cell adhesion and migration, a range of in vitro assays are employed.

Cell Adhesion Assays:

These assays measure the ability of cells to attach to a substrate coated with this compound or the ability of soluble this compound to inhibit cell attachment to a laminin-coated surface. A common method involves seeding cells onto coated multi-well plates, allowing them to adhere for a specific period, and then washing away non-adherent cells. The number of adherent cells is then quantified, often by staining and measuring absorbance.

Cell Migration Assays:

Boyden Chamber/Transwell Assay: This is a widely used method to study cell migration and invasion. nih.govnih.govthermofisher.comsigmaaldrich.comnih.govcorning.com Cells are placed in the upper chamber of a transwell insert, and a chemoattractant (or this compound as a potential inhibitor) is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber is quantified. Studies have utilized Boyden microchemotaxis chambers to demonstrate that while this compound does not act as a chemoattractant itself, it can inhibit the migration of metastatic fibrosarcoma cells towards laminin (B1169045). nih.gov

Wound Healing/Scratch Assay: In this assay, a "wound" or scratch is created in a confluent monolayer of cells. nih.govnih.govmdpi.commattek.comresearchgate.net The ability of the cells to migrate and close the wound over time is monitored, often in the presence or absence of this compound. This assay provides insights into collective cell migration.

Enzyme Activity Assays (e.g., ACE, DPP-IV)

Enzyme activity assays are crucial for determining the functional interactions of peptides with specific enzymes. In the context of peptides related to gastrointestinal functions, inhibitors of Dipeptidyl peptidase-IV (DPP-IV) are utilized to prevent the degradation of molecules like Peptide YY. justia.com While the laminin-derived this compound is listed as a biologically active peptide in research patents that also discuss DPP-IV, specific studies detailing its direct assessment via ACE or DPP-IV activity assays are not prominent in the available literature. justia.com

Research concerning Coagulation Factor IX (F9) involves a different enzymatic context. Factor IX is a zymogen that, upon activation, becomes a serine protease essential for the coagulation cascade. nihon-u.ac.jpnihon-u.ac.jp Studies in this area focus on the enzymatic activity of activated Factor IX and the biological effects of its cleaved activation peptide (F9-AP), rather than its interaction with enzymes like ACE or DPP-IV. nihon-u.ac.jpnihon-u.ac.jp

Apoptosis and Cell Cycle Assays

The laminin-derived this compound is frequently used in tissue engineering to create hydrogel scaffolds that mimic the extracellular matrix. researchgate.netmanchester.ac.uk In this application, apoptosis and cell cycle assays are standard methods to evaluate the biocompatibility of the hydrogel and the viability of cells cultured within it. researchgate.net Studies have demonstrated that human cells are viable and well-distributed throughout F9-based gels, confirming the suitability of these materials as 3D scaffolding for cell culture and regenerative medicine. researchgate.netresearchgate.netresearchgate.net However, these assays are performed to assess the health of the cells within the F9-based environment, rather than to determine a direct pro- or anti-apoptotic effect of the this compound molecule itself. researchgate.net Some catalogs of biological reagents list this compound as a cell adhesion agent, while separately listing other compounds that directly induce apoptosis or cell cycle arrest. labome.com

Gene Expression Analysis (e.g., RT-qPCR)

Gene expression analysis, particularly reverse transcription-quantitative polymerase chain reaction (RT-qPCR), is a common technique in studies involving 3D cell cultures to understand how the environment influences cellular differentiation and function. researchgate.net While F9-based hydrogels are used as the culture environment, the gene expression analysis focuses on the encapsulated cells. researchgate.net For instance, RT-qPCR could be used to confirm the differentiation of neural stem cells into motor neurons within a hydrogel scaffold. researchgate.net

In other contexts, research on a conopeptide known as Czon1107 involved the mutation of a Phenylalanine residue at the ninth position (F9). mdpi.com This study focused on the structure-activity relationship concerning receptor binding, rather than changes in gene expression. mdpi.com The available research does not detail the use of RT-qPCR to analyze cellular gene expression changes as a direct result of treatment with a soluble form of this compound.

Animal Model Systems for In Vivo Characterization

In vivo studies are essential for understanding the pharmacokinetics, efficacy, and biological role of peptides in a complex living system. Various animal models have been employed to characterize the different molecules referred to as this compound.

Mouse Models for Biodistribution and Pharmacokinetic Studies

Mouse models are frequently used to assess the absorption, distribution, metabolism, and excretion (ADME) of therapeutic molecules. A pharmacokinetic study in female mice was conducted to quantify a therapeutic fusion protein, where a constituent peptide, designated this compound, was one of the signature peptides measured in tissue extracts. e-b-f.eu

ParameterDescription
Test System Female Mice
Test Article Therapeutic Fusion Protein
Route of Administration Intravenous (IV)
Sampling Matrix Plasma and various tissues
Sampling Times 5 min, 2, 5, 24, 48, 72, 168 & 336 hours
Analyte This compound (via Anti-Protein capture)
Data from a pharmacokinetic study synopsis for a therapeutic fusion protein involving a "this compound" analyte. e-b-f.eu

In a different area of research, a vaccine construct (Ad5.HAV) designed against Mycobacterium avium subspecies paratuberculosis (MAP) included a strong murine T-cell epitope designated this compound.1 (sequence GFAEINPIA). plos.org In mouse models of MAP infection, vaccination with this construct elicited significant T-cell recognition of this compound.1, which was associated with prophylactic and therapeutic efficacy. plos.org

Furthermore, the activation peptide of Coagulation Factor IX (F9-AP) has been studied in sepsis model mice. nihon-u.ac.jp Treatment with this peptide was found to suppress the increase in lung weight, suggesting a protective effect. nihon-u.ac.jp In a related study using a rat model, an "interferor this compound" was shown to inhibit the in vivo development of Candida albicans biofilms. google.com

F9 Knockout (KO) Mouse Models for Coagulation Studies

In the field of hematology, "F9" refers to Coagulation Factor IX. nihon-u.ac.jp F9 Knockout (KO) mouse models are genetically engineered to lack the F9 gene and therefore serve as a critical animal model for the bleeding disorder Hemophilia B. These models are indispensable for studying the coagulation cascade and for testing novel therapies for this condition.

Research has also focused on the biological activity of the Factor IX activation peptide (F9-AP), which is cleaved from Factor IX during coagulation. nihon-u.ac.jpnihon-u.ac.jp Studies have reported that F9-AP enhances cell-matrix and intercellular adhesion, suggesting functions beyond coagulation. nihon-u.ac.jp

Caenorhabditis elegans as a Pre-clinical In Vivo Model

Caenorhabditis elegans, a nematode, is a widely used model organism in biology due to its genetic tractability and simple anatomy. It has been employed in preclinical studies for various human diseases and to investigate fundamental cellular processes like cell adhesion. researchgate.net Patents related to functional peptides suggest that non-vertebrate models, including C. elegans, can be suitable for in vivo testing of novel molecules. google.comgoogle.com While this establishes C. elegans as a potential model for evaluating peptides, specific published research detailing the use of this nematode to characterize the in vivo effects of any of the "this compound" variants is not described in the currently available literature.

Q & A

Q. What are the critical parameters for synthesizing and characterizing Peptide F9 to ensure experimental reproducibility?

Methodological Answer:

  • Synthesis Protocols : Use solid-phase peptide synthesis (SPPS) with detailed documentation of resin type, coupling reagents, and deprotection conditions.
  • Quality Control (QC) : Perform mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to verify purity (>95%) and identity. For cell-based assays, request trifluoroacetic acid (TFA) removal (<1%) to avoid cytotoxicity .
  • Batch Consistency : Include peptide content analysis, salt content quantification, and solubility testing to minimize variability. Document these parameters in supplementary materials for transparency .

Table 1 : Key QC Parameters for this compound

ParameterMethodTarget Specification
PurityHPLC≥95%
IdentityMSExact mass match
TFA ContentIon Chromatography<1%
SolubilityCentrifugationClear solution

Q. How should researchers design initial studies to evaluate this compound's bioactivity in vitro?

Q. What frameworks can guide hypothesis-driven research on this compound's mechanism of action?

Methodological Answer:

  • PICO Framework : Define P opulation (e.g., cancer cell lines), I ntervention (this compound dosage), C omparison (untreated/scrambled peptide), and O utcome (e.g., apoptosis rate).
  • FINER Criteria : Ensure hypotheses are F easible (e.g., within budget), I nteresting (addresses gaps in peptide therapeutics), N ovel (explores underexplored signaling pathways), E thical (use established cell lines), and R elevant (links to disease models) .
  • Example Hypothesis : "this compound induces apoptosis in triple-negative breast cancer cells via caspase-3 activation, with potency dependent on its secondary structure."

Q. How can researchers resolve contradictions in this compound's reported effects across studies?

Methodological Answer:

  • Source Analysis : Compare experimental variables (e.g., peptide batch QC, cell passage number, assay conditions). Use meta-analysis to identify trends (e.g., dose-dependent vs. off-target effects).
  • Triangulation : Validate findings with multiple methods (e.g., CRISPR knockdown of suspected targets, structural analogs to confirm specificity) .
  • Limitation Reporting : Disclose batch variability, solvent effects (e.g., DMSO vs. saline), and potential endotoxin contamination in publications .

Q. What strategies improve the translational relevance of this compound in vivo studies?

Methodological Answer:

  • Model Selection : Use patient-derived xenografts (PDX) or humanized mice to mimic human physiology. Include pharmacokinetic (PK) profiling (e.g., plasma half-life, tissue distribution).
  • Dosing Regimens : Optimize for bioavailability (e.g., subcutaneous vs. intravenous delivery) and schedule (e.g., pre-treatment vs. co-administration with chemotherapy).
  • Data Rigor : Adopt ARRIVE guidelines for animal studies. Report sample size calculations, randomization methods, and blinding protocols .

Methodological and Analytical Considerations

Q. How should researchers handle large-scale omics data generated from this compound studies?

Methodological Answer:

  • Data Processing : Use open-source tools (e.g., MaxQuant for proteomics, DESeq2 for RNA-seq). Apply false discovery rate (FDR) correction for multi-test comparisons.
  • Reproducibility : Share raw data in public repositories (e.g., PRIDE, GEO) with standardized metadata. Include code for analysis pipelines in supplementary materials .
  • Integration : Combine omics data with functional assays (e.g., pathway enrichment analysis to prioritize targets for validation) .

Q. What are best practices for presenting this compound findings in high-impact journals?

Methodological Answer:

  • Structure : Follow IMRaD (Introduction, Methods, Results, and Discussion). Highlight novelty in the introduction (e.g., "First peptide targeting X pathway").
  • Visuals : Use schematics to illustrate mechanisms and heatmaps for omics data. Avoid redundant figures; place supportive data in supplements .
  • Ethics Compliance : Declare conflicts of interest, funding sources, and institutional review board (IRB) approvals for animal/human studies .

Unresolved Questions and Future Directions

Q. What unresolved questions about this compound warrant further investigation?

  • Structural Dynamics : How do post-translational modifications (e.g., phosphorylation) affect bioactivity?
  • Resistance Mechanisms : Are there genomic biomarkers associated with this compound resistance in long-term treatment models?
  • Combination Therapies : What synergies exist between this compound and FDA-approved drugs (e.g., immune checkpoint inhibitors)?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.